CAY10526
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-4-bromo-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO3S/c13-10-9(11(14)16-12(10)15)8-5-6-3-1-2-4-7(6)17-8/h1-5,11,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCDILPNCJIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=O)OC3O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CAY10526
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
CAY10526 is a potent and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1][2][3] By selectively modulating the expression of mPGES-1, this compound effectively reduces the production of PGE2 without affecting the activity of cyclooxygenase-2 (COX-2).[1][3] This targeted action makes it a valuable tool for investigating the multifaceted roles of the mPGES-1/PGE2 axis in pathophysiology, particularly in oncology and immunology. This document provides a comprehensive overview of the core mechanism, downstream signaling effects, quantitative data, and key experimental protocols associated with this compound.
Core Mechanism of Action
The primary mechanism of this compound is the targeted inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] In the biosynthesis of prostaglandins, arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2. This compound intervenes at this critical step, dose-dependently inhibiting PGE2 production.[3] A key feature of its selectivity is the lack of effect on COX-2 expression, thereby avoiding the broader effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[1][3]
References
CAY10526: A Technical Guide to mPGES-1 Inhibition in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. Elevated PGE2 levels are implicated in the pathophysiology of numerous diseases, including inflammation and cancer. This compound offers a targeted approach to reducing PGE2 production without affecting the cyclooxygenase (COX) enzymes, thereby potentially avoiding the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its use in in vitro and in vivo studies, and a summary of its impact on key signaling pathways.
Introduction to this compound and mPGES-1 Inhibition
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] The biosynthesis of PGE2 is a multi-step process, with the final step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases (PGES). Of the three known PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli and is functionally coupled with cyclooxygenase-2 (COX-2).[3][4] This inducible nature makes mPGES-1 a prime therapeutic target for diseases characterized by inflammation-driven PGE2 production.
This compound is a specific inhibitor of mPGES-1 that has been shown to selectively modulate the expression of mPGES-1, thereby inhibiting PGE2 production without affecting COX-2 activity.[5][6] This selectivity is a key advantage, as it may circumvent the gastrointestinal and cardiovascular side effects associated with non-selective and COX-2 selective NSAIDs. Research has demonstrated the efficacy of this compound in various preclinical models of cancer, including melanoma, T-cell lymphoma, and lung carcinoma, where it has been shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth and metastasis.[5][7][8]
Quantitative Data on this compound Efficacy
The inhibitory activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Assay Type | IC50 Value | Reference |
| Melanoma Cell Lines (expressing mPGES-1) | Cell Viability | <5 µM | [5][6] |
| Hut78 (T-cell lymphoma) | Cell Viability (CCK-8) | 27.64 µM (at 24h) | [9][10] |
| RAW 264.7 (macrophage-like) | PGE2 Production (LPS-stimulated) | 1.8 µM | [9] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Gprc5a-knockout mice with lung metastasis | 5 mg/kg, i.p. daily for 7 days | Significantly suppressed lung tumor metastasis | [8][11] |
| Nude mice with melanoma xenografts | 50 mg/kg | Significantly suppressed tumor growth and increased apoptosis | [6][8] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of mPGES-1 and subsequent reduction in PGE2 levels have been shown to impact several critical intracellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Prostaglandin E2 Synthesis Pathway
The primary mechanism of this compound is the disruption of the final step in the PGE2 synthesis pathway.
Downstream Signaling Cascades in Cancer
In cancer cells, particularly T-cell lymphoma, this compound has been demonstrated to inhibit multiple pro-survival signaling pathways.[2][9]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8)
This protocol is adapted from studies on the Hut78 T-cell lymphoma cell line.[2]
Workflow:
Materials:
-
Hut78 cells
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed Hut78 cells at a density of 5 x 10^4 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Flow Cytometry)
This protocol is based on methods used to assess apoptosis in Hut78 cells.[2]
Workflow:
Materials:
-
Hut78 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat Hut78 cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Prostaglandin E2 Measurement (Enzyme Immunoassay - EIA)
This is a general protocol for measuring PGE2 levels in cell culture supernatants.[2][12]
Workflow:
Materials:
-
Cell culture supernatant
-
PGE2 EIA Kit (e.g., from Cayman Chemical or Abcam)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after treatment with this compound.
-
Follow the specific instructions provided with the commercial PGE2 EIA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a PGE2-alkaline phosphatase conjugate and a monoclonal anti-PGE2 antibody.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that develops a color in the presence of the enzyme.
-
Stopping the reaction.
-
-
Generate a standard curve using the provided PGE2 standards.
-
Measure the absorbance of the standards and samples at the appropriate wavelength (typically 405 nm).
-
Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.
Western Blot Analysis
This protocol is for detecting the expression of proteins in signaling pathways affected by this compound.[2]
Workflow:
Materials:
-
This compound-treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against mPGES-1, cleaved caspase-3, p-STAT3, p-AKT, p-Smad3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the protein bands using an imaging system.
-
Quantify band intensities using software such as ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Model
This protocol is a general guideline for establishing and treating tumor xenografts in mice.[8][13]
Workflow:
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by intraperitoneal injection) and the vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).
Pharmacokinetics and Pharmacodynamics
Currently, there is limited publicly available information specifically detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of this compound. Further research is needed to fully characterize these properties, which are crucial for optimizing dosing regimens and predicting clinical efficacy and safety.
Conclusion
This compound is a valuable research tool for investigating the role of mPGES-1 and PGE2 in various biological processes. Its selectivity offers a more targeted approach compared to traditional NSAIDs. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound, facilitating its effective use in both in vitro and in vivo studies aimed at understanding disease mechanisms and developing novel therapeutic strategies. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential for its potential translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1 in both cancer cells and hosts contributes to tumour growth, invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mPGES-1 as a Target for Cancer Suppression: A comprehensive invited review “Phospholipase A2 and lipid mediators” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Pivotal roles for cancer cell–intrinsic mPGES-1 and autocrine EP4 signaling in suppressing antitumor immunity [insight.jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. weldonbiotech.com [weldonbiotech.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: An In-depth Technical Guide on its Effect on the JAK/STAT Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). While not a direct inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, this compound indirectly modulates its activity by reducing PGE2 levels. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the JAK/STAT signaling cascade, and detailed experimental protocols for assessing these effects.
Introduction: The JAK/STAT Pathway
The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines, hormones, and growth factors. This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The core components of this pathway are Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
This compound: Mechanism of Action
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is the terminal enzyme in the cyclooxygenase (COX) pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key inflammatory mediator implicated in the tumor microenvironment and various signaling pathways. The effect of this compound on the JAK/STAT pathway is a downstream consequence of reduced PGE2 levels.
Effect of this compound on the JAK/STAT Pathway
Research has demonstrated that this compound treatment leads to the downregulation of key components of the JAK/STAT pathway. Specifically, in T-cell lymphoma (TCL) Hut78 cells, this compound has been shown to inhibit the expression of JAK1 and JAK2, and the phosphorylation of STAT3 (pSTAT3), a critical step in its activation.[1][2] This inhibitory effect on the JAK/STAT pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
Quantitative Data
While direct IC50 values for the inhibition of JAK1, JAK2, or pSTAT3 by this compound are not currently available in the public domain, the following table summarizes the reported inhibitory concentration for cell viability.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| This compound | Hut78 | CCK-8 | Cell Viability | 27.64 (at 24h) | Li et al., 2021 |
Qualitative Data: Western Blot Analysis
The following table summarizes the observed effects of this compound on the expression and phosphorylation of key JAK/STAT pathway proteins in Hut78 cells, as determined by Western blot analysis.
| Protein | Effect of this compound Treatment | Reference |
| JAK1 | Decreased expression | Li et al., 2021 |
| JAK2 | Decreased expression | Li et al., 2021 |
| Total STAT3 | No significant change in expression | Li et al., 2021 |
| Phospho-STAT3 (pSTAT3) | Decreased phosphorylation | Li et al., 2021 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Hut78 (human T-cell lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be included in all experiments.
Western Blot Analysis of JAK/STAT Pathway Proteins
This protocol provides a general framework for assessing the effect of this compound on JAK/STAT pathway proteins. Specific antibody concentrations and incubation times may need to be optimized.
-
Cell Lysis:
-
Seed Hut78 cells in 6-well plates and treat with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against JAK1, JAK2, STAT3, phospho-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526 and TGF-β/Smad3 signaling
An In-Depth Technical Guide to CAY10526 and its Interaction with the TGF-β/Smad3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), and its modulatory effects on the transforming growth factor-β (TGF-β)/Smad3 signaling pathway. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and workflows.
Introduction to this compound
This compound is a potent and selective inhibitor of mPGES-1, a terminal synthase responsible for the production of prostaglandin E2 (PGE2).[1][2] PGE2 is a key lipid mediator involved in inflammation, cancer, and other pathological processes. By inhibiting mPGES-1, this compound effectively reduces PGE2 production without affecting the expression of cyclooxygenase-2 (COX-2).[1][2] Its ability to induce apoptosis and inhibit cell proliferation has made it a valuable tool for studying various signaling pathways, including the TGF-β/Smad3 axis, in the context of oncology and inflammatory diseases.[3][4]
The TGF-β/Smad3 Signaling Pathway: A Canonical Overview
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[5][6] Dysregulation of this pathway is implicated in fibrosis and cancer.[7][8] The canonical pathway is mediated by intracellular proteins called Smads.
The core mechanism proceeds as follows:
-
Ligand Binding: The pathway is initiated when a TGF-β superfamily ligand binds to a type II serine/threonine kinase receptor (TβRII).[9][10]
-
Receptor Complex Formation: This binding recruits and phosphorylates a type I receptor (TβRI, also known as ALK5), forming an active heterotetrameric receptor complex.[9][10]
-
Smad Phosphorylation: The activated TβRI kinase then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[5][10]
-
Complex Formation: Phosphorylated Smad2 and Smad3 dissociate from the receptor and form a heteromeric complex with the common mediator Smad (co-Smad), Smad4.[10]
-
Nuclear Translocation and Gene Regulation: This Smad2/3/4 complex translocates into the nucleus, where it partners with other transcription factors to bind to specific DNA sequences (Smad Binding Elements or SBEs) in the promoter regions of target genes, thereby regulating their transcription.[11][12]
-
Negative Feedback: The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7, which can prevent the phosphorylation of R-Smads by competing for TβRI binding.[9]
This compound: A Modulator of TGF-β/Smad3 Signaling
Research has demonstrated that this compound exerts an inhibitory effect on the TGF-β/Smad3 signaling pathway. In studies involving T-cell lymphoma cells, treatment with this compound led to a significant decrease in the phosphorylation of Smad3 (p-Smad3) without altering the total expression of Smad3 protein.[3][13] Additionally, a slight suppression of TGF-β levels was observed.[3][13] This inhibition of Smad3 phosphorylation is a key mechanism through which this compound can influence cellular processes downstream of TGF-β, such as proliferation and apoptosis.[3]
// Pathway connections "TGF-beta" -> TBRII [label="Binds"]; TBRII -> TBRI [label="Recruits &\nPhosphorylates"]; TBRI -> Smad23 [label="Phosphorylates"]; Smad23 -> pSmad23 [style=dashed]; pSmad23 -> SmadComplex; Smad4 -> SmadComplex; SmadComplex -> Gene [label="Translocates to\nNucleus & Binds DNA"];
// Inhibitory action this compound -> TBRI [label="Inhibits\n(Reduces p-Smad3)", style=dashed, arrowhead=tee, color="#EA4335"];
// Pathway connections "TGF-beta" -> TBRII [label="Binds"]; TBRII -> TBRI [label="Recruits &\nPhosphorylates"]; TBRI -> Smad23 [label="Phosphorylates"]; Smad23 -> pSmad23 [style=dashed]; pSmad23 -> SmadComplex; Smad4 -> SmadComplex; SmadComplex -> Gene [label="Translocates to\nNucleus & Binds DNA"];
// Inhibitory action this compound -> TBRI [label="Inhibits\n(Reduces p-Smad3)", style=dashed, arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; TBRII; TBRI;} {rank=same; Smad23; pSmad23; Smad4;} }
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
| Target/Assay | Cell Line | IC50 Value | Reference |
| PGE2 Production | RAW 264.7 cells | 1.8 µM | [1] |
| Cell Viability | Melanoma cell lines | < 5 µM | [2] |
| Cell Viability | T-cell acute lymphoblastic leukemia (T-ALL) | 16.7 µM (at 24h) | [4] |
| Cell Viability | A549 (lung carcinoma) | > 10 µM | [2] |
Key Experimental Protocols
The investigation of this compound's effect on the TGF-β/Smad3 pathway relies on standard molecular and cell biology techniques.
Western Blotting for Phospho-Smad3 Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total Smad3 and its phosphorylated form (p-Smad3), to assess pathway activation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Hut78 T-cell lymphoma cells) to approximately 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified duration (e.g., 24 hours).[3][4]
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Smad3, total Smad3, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify band intensities using software like ImageJ. Normalize the p-Smad3 and Smad3 signals to the loading control.[3][4]
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cell proliferation and its ability to induce programmed cell death.
Cell Viability (CCK-8/MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for a defined period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis (Flow Cytometry with Annexin V/PI Staining):
-
Cell Treatment: Treat cells with this compound as described above.[4]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[4]
Luciferase Reporter Assay for Smad3 Transcriptional Activity
This assay directly measures the transcriptional activity of the Smad3 pathway.
Methodology:
-
Reporter Construct: Utilize a reporter plasmid containing multiple copies of a Smad-binding element (e.g., CAGA12) upstream of a luciferase gene (e.g., Ad-CAGA12-Luc).[15]
-
Transfection/Infection: Introduce the reporter construct into the target cells (e.g., MDA-MB-231) via transfection or adenoviral infection.[15]
-
Treatment: Treat the cells with TGF-β to stimulate the pathway, in the presence or absence of this compound.
-
Cell Lysis and Assay: After incubation, lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence using a luminometer. A decrease in luminescence in the this compound-treated group indicates inhibition of Smad3-mediated transcription.[15]
Conclusion
This compound is a selective mPGES-1 inhibitor that also demonstrates clear inhibitory effects on the TGF-β/Smad3 signaling pathway. Its ability to reduce the phosphorylation of Smad3 provides a mechanism to counteract the pro-proliferative and pro-fibrotic effects often associated with aberrant TGF-β signaling. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of targeting the intersection of prostaglandin synthesis and the TGF-β/Smad3 axis in cancer and fibrotic diseases.
References
- 1. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Roles of Smad3 in TGF-β Signaling During Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. TGF-β/SMAD Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: A Technical Guide to its Modulation of the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). By reducing PGE2 levels, this compound indirectly modulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical cascade involved in cell survival, proliferation, and growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the PI3K/AKT pathway, quantitative data from cellular assays, and detailed experimental protocols for researchers.
Mechanism of Action: Indirect Regulation of PI3K/AKT Signaling
This compound exerts its influence on the PI3K/AKT pathway through a multi-step process that begins with the inhibition of mPGES-1. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2. The subsequent reduction in intracellular and extracellular PGE2 concentrations is the primary driver of the downstream effects on PI3K/AKT signaling.
Prostaglandin E2 interacts with a family of G-protein coupled receptors known as EP receptors (EP1-4). Specifically, the activation of the EP4 receptor by PGE2 has been shown to stimulate the PI3K/AKT pathway.[1][2][3] Therefore, by decreasing the available PGE2, this compound effectively dampens the activation of these receptors and, consequently, the PI3K/AKT signaling cascade. This leads to a reduction in the phosphorylation of AKT, a key indicator of the pathway's activity.
Figure 1: this compound Signaling Pathway.
Quantitative Data
The inhibitory effects of this compound have been quantified in various cell lines, demonstrating its impact on both PGE2 production and cell viability. Furthermore, studies have shown a clear dose-dependent relationship between this compound concentration and the reduction of key proteins in the PI3K/AKT pathway.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| RAW 264.7 | PGE2 Production | 1.8 µM | [1] |
| Hut78 | Cell Viability (24h) | 27.64 µM | [4][5] |
| Melanoma Cell Lines (unspecified) | Cell Viability | <5 µM | Not cited |
Table 2: Dose-Dependent Effect of this compound on PI3K/AKT Pathway Proteins in Hut78 Cells
| This compound Concentration | PI3Kp110 Expression | PI3Kp85 Expression | p-AKT Expression | Reference |
| Increasing Concentrations | Decreased | Decreased | Decreased | [5][6] |
Note: The decrease in protein expression was observed via Western blot analysis. The relationship is dose-dependent, though specific percentage inhibitions at each concentration are not detailed in the cited literature.
Experimental Protocols
To facilitate further research into the effects of this compound on the PI3K/AKT pathway, detailed protocols for key experiments are provided below.
Western Blot Analysis of PI3K/AKT Pathway Proteins
This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.
Materials:
-
Hut78 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-PI3Kp110
-
Rabbit anti-PI3Kp85
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture Hut78 cells to the desired density. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software such as ImageJ. Normalize the expression of target proteins to the loading control (GAPDH).
Cell Viability Assay (CCK-8)
This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[4]
Materials:
-
Hut78 cells
-
96-well plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Hut78 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in a final volume of 100 µL.[4]
-
Cell Treatment: After allowing the cells to adhere (if applicable), treat them in triplicate with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.
Mandatory Visualizations
Figure 2: this compound Experimental Workflow.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to CAY10526: A Selective mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). By targeting mPGES-1, this compound effectively reduces PGE2 levels, thereby modulating various downstream signaling pathways implicated in inflammation, cancer, and other pathological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its in vitro and in vivo evaluation are presented, alongside visualizations of its mechanism of action and related experimental workflows.
Chemical Structure and Properties
This compound, with the formal name 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one, is a small molecule inhibitor. Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Structure |
| [1] |
| CAS Number | 938069-71-7 | [1] |
| Molecular Formula | C₁₂H₇BrO₃S | [1] |
| Molecular Weight | 311.1 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Purity | ≥98% | [1] |
| SMILES | O=C1OC(O)C(C2=CC3=C(S2)C=CC=C3)=C1Br | [1] |
| InChI Key | ICCDILPNCJIDAW-UHFFFAOYSA-N | [1] |
| Predicted Relative Density | 1.889 g/cm³ | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol | 1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3] This enzyme is a terminal synthase in the cyclooxygenase (COX) pathway, responsible for the conversion of PGH2 to PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, this compound's specificity for mPGES-1 allows for the targeted reduction of pro-inflammatory PGE2 without affecting the production of other prostanoids.[4]
The inhibition of mPGES-1 by this compound leads to a dose-dependent decrease in PGE2 production.[2] This reduction in PGE2 has been shown to impact several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[5]
Signaling Pathways Affected by this compound
The primary mechanism of this compound is the inhibition of mPGES-1, which in turn reduces the synthesis of PGE2. PGE2 is a potent signaling molecule that can activate various downstream pathways. By lowering PGE2 levels, this compound indirectly modulates these pathways.
The inhibition of mPGES-1 by this compound leads to the modulation of several key signaling pathways implicated in cell survival and proliferation.
Experimental Protocols
In Vitro Assays
This protocol is adapted from a study on T-cell lymphoma cells.[5]
-
Cell Seeding: Seed Hut78 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in triplicate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours.
-
Assay: Measure cell viability using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.
This protocol is based on a method used for measuring PGE2 in cell culture supernatants.[5]
-
Sample Collection: Collect cell culture supernatants after treatment with this compound.
-
Assay: Measure PGE2 concentration using a commercial EIA kit following the manufacturer's protocol.
-
Standard Curve: Generate a standard curve for PGE2.
-
Data Analysis: Calculate the PGE2 concentration in the samples by interpolation from the standard curve.
This protocol outlines the general steps for Western blotting to analyze protein expression changes upon this compound treatment.[5]
-
Cell Lysis: Lyse cells treated with this compound using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Resolve equal amounts of protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., mPGES-1, JAK1, STAT3, p-STAT3, PI3K, AKT, p-AKT, Smad3, p-Smad3, cleaved caspase-3, and a loading control like GAPDH) overnight at 4°C. Refer to manufacturer's datasheets for recommended antibody dilutions.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Experiments
The following is a general protocol for evaluating the efficacy of this compound in a murine lung metastasis model, based on a published study.[6]
-
Animal Model: Utilize Gprc5a-knockout mice.
-
Tumor Cell Injection: Intravenously inject 1601 lung tumor cells into the mice.
-
Treatment Initiation: Seven days post-injection, begin treatment with this compound.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection daily at a dose of 5 mg/kg for 7 days.
-
Endpoint: Sacrifice the mice on day 21.
-
Analysis:
-
Measure PGE2 levels in lung tissues via ELISA.
-
Assess lung tumor metastasis by histological analysis (H&E staining) of lung sections.
-
Analyze immune cell populations (e.g., MDSCs, T cells, NK cells) in lung tissue by flow cytometry.
-
Conclusion
This compound is a valuable research tool for investigating the role of the mPGES-1/PGE2 axis in various physiological and pathological processes. Its selectivity offers a more targeted approach to studying the effects of PGE2 inhibition compared to traditional COX inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the detailed molecular interactions and the full spectrum of its in vivo effects will continue to elucidate its therapeutic potential.
References
- 1. bu.edu [bu.edu]
- 2. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. bio-rad.com [bio-rad.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of CAY10526
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for CAY10526, a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Due to the limited availability of a publicly detailed synthesis protocol, this document outlines a scientifically grounded, hypothetical multi-step synthesis and a robust purification scheme based on established organic chemistry principles and analogous reactions found in the literature.
Overview of this compound
This compound, with the chemical name 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one, is a small molecule inhibitor of mPGES-1. This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1][2] By selectively targeting mPGES-1, this compound reduces the production of PGE2 without affecting the cyclooxygenase (COX) enzymes, offering a potentially more targeted anti-inflammatory and anti-cancer therapeutic approach with a reduced side-effect profile compared to traditional NSAIDs.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 938069-71-7 |
| Molecular Formula | C₁₂H₇BrO₃S |
| Molecular Weight | 311.15 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in DMSO and DMF |
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-stage process, commencing with the synthesis of a key intermediate, 2-acetylbenzo[b]thiophene, followed by the construction of the butenolide ring system via an aldol condensation, and concluding with a regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2-Acetylbenzo[b]thiophene
This procedure is adapted from established methods for the synthesis of 2-acetylbenzo[b]thiophenes.[7]
Table 2: Reagents and Materials for Stage 1
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 2-Chlorobenzaldehyde | 14.1 g | 140.57 | 0.1 |
| Chloroacetone | 11.1 g | 92.53 | 0.12 |
| Anhydrous Sodium Sulfide | 11.7 g | 78.04 | 0.15 |
| Sulfur | 3.2 g | 32.06 | 0.1 |
| N-methylpyrrolidone (NMP) | 100 mL | - | - |
| Diethyl Ether | 100 mL | - | - |
| Deionized Water | 100 mL | - | - |
| Sodium Hydroxide | As needed | - | - |
Protocol:
-
To a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous sodium sulfide (11.7 g, 0.15 mol), sulfur (3.2 g, 0.1 mol), and N-methylpyrrolidone (100 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add 2-chlorobenzaldehyde (14.1 g, 0.1 mol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Cool the reaction mixture in an ice bath and add chloroacetone (11.1 g, 0.12 mol) dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for an additional 6 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (100 mL) and deionized water (100 mL).
-
Adjust the pH of the aqueous layer to >11 with a sodium hydroxide solution.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield crude 2-acetylbenzo[b]thiophene, which can be purified by column chromatography or used directly in the next step.
Stage 2: Synthesis of 4-(benzo[b]thiophen-2-yl)-5-hydroxydihydrofuran-2(3H)-one
This stage involves an aldol-type condensation reaction.
Table 3: Reagents and Materials for Stage 2
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 2-Acetylbenzo[b]thiophene | 17.6 g | 176.22 | 0.1 |
| Glyoxylic Acid Monohydrate | 9.2 g | 92.06 | 0.1 |
| Morpholine | 8.7 g | 87.12 | 0.1 |
| Ethanol | 200 mL | - | - |
| 8M Hydrochloric Acid | 75 mL | - | - |
Protocol:
-
Dissolve glyoxylic acid monohydrate (9.2 g, 0.1 mol) in ethanol (200 mL) in a round-bottom flask and cool to 0°C.
-
Under stirring, add morpholine (8.7 g, 0.1 mol) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, stir for 30 minutes at 0°C.
-
Add 2-acetylbenzo[b]thiophene (17.6 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to 60°C and maintain for 6-8 hours, monitoring the reaction by TLC.
-
Concentrate the reaction solution under reduced pressure.
-
To the residue, add 8M hydrochloric acid (75 mL) and heat to 90°C for 1 hour to facilitate lactonization.
-
Cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Stage 3: Synthesis of this compound (Bromination)
This final step is a regioselective bromination of the butenolide ring.
Table 4: Reagents and Materials for Stage 3
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles |
| 4-(benzo[b]thiophen-2-yl)-5-hydroxydihydrofuran-2(3H)-one | 23.2 g | 232.25 | 0.1 |
| N-Bromosuccinimide (NBS) | 18.7 g | 177.98 | 0.105 |
| Dichloromethane (DCM) | 250 mL | - | - |
Protocol:
-
Dissolve the crude product from Stage 2 (23.2 g, 0.1 mol) in dichloromethane (250 mL) in a round-bottom flask protected from light.
-
Add N-bromosuccinimide (18.7 g, 0.105 mol) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution to quench any remaining bromine.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield crude this compound.
Purification of this compound
A multi-step purification process is recommended to achieve high purity this compound.
Table 5: Purification Parameters
| Technique | Stationary Phase | Mobile Phase/Solvent System |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Recrystallization | - | Ethanol/Water or Toluene/Hexane |
| Analytical HPLC | C18 reverse-phase | Acetonitrile/Water with 0.1% TFA |
Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 10% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Recrystallization
-
Dissolve the product from column chromatography in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Mechanism of Action: Inhibition of mPGES-1
This compound exerts its biological effect by inhibiting the mPGES-1 enzyme, which is the terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway. This pathway is a critical component of the inflammatory response.
Caption: this compound inhibits the mPGES-1 mediated synthesis of PGE2.
The synthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[8][9] Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase enzymes, COX-1 and COX-2.[1][10] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. This compound selectively inhibits this final step, leading to a reduction in PGE2 levels and a subsequent dampening of the inflammatory response and other PGE2-mediated pathological processes.[4][5][11]
This guide provides a robust framework for the synthesis and purification of this compound. Researchers should note that the proposed protocols may require optimization of reaction conditions, and all experimental work should be conducted with appropriate safety precautions.
References
- 1. prostaglandin-e2-synthesis-and-secretion-the-role-of-pge2-synthases - Ask this paper | Bohrium [bohrium.com]
- 2. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
The Pro-Apoptotic Effects of CAY10526: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] Elevated levels of mPGES-1 and PGE2 are implicated in the pathogenesis of various cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2][3] This guide provides a comprehensive technical overview of the pro-apoptotic effects of this compound in cancer cells, focusing on the underlying molecular mechanisms and providing detailed experimental protocols for its investigation.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing apoptosis, or programmed cell death. By inhibiting mPGES-1, this compound reduces the synthesis of PGE2.[2] The subsequent decrease in PGE2 signaling disrupts multiple downstream pathways that are critical for cancer cell survival. In T-cell lymphoma, this involves the inhibition of the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 signaling cascades, leading to the activation of the caspase family of enzymes, which are the executioners of apoptosis.[1][2] In melanoma, this compound has been shown to induce apoptosis through the inhibition of the YB-1 pathway and the modulation of Bcl-2 family proteins.[4]
Quantitative Data on this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis and reducing cell viability has been quantified in various cancer cell lines. The following tables summarize key data from published studies.
| Cell Line | Cancer Type | Parameter | Value | Treatment Time |
| Hut78 | T-cell Lymphoma | IC50 | 27.64 µM | 24 hours |
Table 1: Effect of this compound on Cell Viability.
| Cell Line | Cancer Type | This compound Concentration | Apoptosis Rate (%) |
| Hut78 | T-cell Lymphoma | 0 µM (Control) | ~5% |
| 20 µM | ~15% | ||
| 40 µM | ~25% | ||
| 80 µM | ~40% |
Table 2: Dose-Dependent Effect of this compound on Apoptosis Rate in Hut78 Cells after 24 hours.
| Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | 20 | Increased |
| 40 | Further Increased | |
| 80 | Markedly Increased | |
| p-STAT3 | 20 | Decreased |
| 40 | Further Decreased | |
| 80 | Markedly Decreased | |
| p-AKT | 20 | Decreased |
| 40 | Further Decreased | |
| 80 | Markedly Decreased | |
| p-Smad3 | 20 | Decreased |
| 40 | Further Decreased | |
| 80 | Markedly Decreased |
Table 3: Effect of this compound on Key Apoptotic and Signaling Proteins in Hut78 Cells after 24 hours.
Signaling Pathways
This compound-induced apoptosis is mediated through the inhibition of several key pro-survival signaling pathways. The reduction in PGE2 levels upon mPGES-1 inhibition by this compound is the initiating event.
Experimental Protocols
Cell Culture
Hut78 T-cell Lymphoma Cells
-
Media Preparation: Culture Hut78 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]
-
Cell Maintenance: Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.[5]
-
Subculturing: Maintain cell density between 5 x 10^4 and 8 x 10^5 viable cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at 2 x 10^5 viable cells/mL.[5][6]
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the complete culture medium to the desired final concentrations (e.g., 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% in all conditions, including the vehicle control.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by staining for externalized phosphatidylserine (using Annexin V) and plasma membrane integrity (using Propidium Iodide - PI).
-
Cell Treatment and Harvesting:
-
Washing:
-
Gently discard the supernatant.
-
Wash the cells once with 1 mL of cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[4]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).[4]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Gate on the cell population based on forward and side scatter properties.
-
Analyze the fluorescence signals to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Western Blot Analysis
This protocol is for the detection of total and phosphorylated proteins in key signaling pathways.
-
Cell Lysis:
-
After treatment with this compound, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, 5% BSA is generally recommended.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, p-STAT3, STAT3, p-AKT, AKT, p-Smad3, Smad3, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Conclusion
This compound represents a promising therapeutic agent that effectively induces apoptosis in various cancer cell types, notably in T-cell lymphoma and melanoma. Its mechanism of action, centered on the inhibition of mPGES-1 and the subsequent downregulation of pro-survival signaling pathways, provides a strong rationale for its further investigation in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the pro-apoptotic effects of this compound in their own cancer models. Further studies are warranted to elucidate the full spectrum of its anti-cancer activities and to explore its potential in combination therapies.
References
- 1. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line HuT 78 (CVCL_0337) [cellosaurus.org]
- 6. researchgate.net [researchgate.net]
- 7. PGE2 receptor EP2 mediates the antagonistic effect of COX-2 on TGF-β signaling during mammary tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: A Technical Guide to its Modulation of the Immune Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CAY10526, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). It details the compound's mechanism of action, its significant impact on modulating immune responses, and the underlying signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of mPGES-1, a key enzyme in the inflammatory cascade. By targeting mPGES-1, this compound effectively curtails the production of prostaglandin E2 (PGE2), a lipid mediator with well-established roles in inflammation and immunosuppression.[1][2] This targeted inhibition of the mPGES-1/PGE2 pathway forms the basis of the immunomodulatory and anti-neoplastic properties of this compound.[1][2]
Modulation of Immune Responses
This compound has demonstrated significant effects on the immune system, particularly in the context of cancer. Its ability to reverse tumor-induced immunosuppression makes it a compound of interest for immunotherapy research.
T-Cell Lymphoma
In preclinical models of T-cell lymphoma, this compound has been shown to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1][2] This anti-tumor activity is linked to the downregulation of several critical signaling pathways, including JAK/STAT, TGF-β/Smad3, and PI3K/AKT.[1][2]
Lung Cancer and Metastasis
Studies utilizing a lung cancer mouse model have revealed that this compound can restore T-cell immunity and effectively suppress the spread of cancer to the lungs.[3][4] The compound achieves this by reducing the populations of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). Concurrently, it promotes the activity of anti-tumor immune cells, including Natural Killer (NK) cells, and both CD8+ and CD4+ T-cells.[3][4]
Regulation of PD-L1 Expression
A key mechanism of tumor immune evasion is the expression of programmed death-ligand 1 (PD-L1) on cancer cells, which inhibits the function of T-cells. The COX2/mPGES1/PGE2 signaling pathway has been identified as a regulator of PD-L1 expression on tumor-associated macrophages and MDSCs.[5] By inhibiting this pathway, this compound can decrease PD-L1 expression, thereby reducing immune suppression and potentially enhancing the efficacy of immune checkpoint inhibitors.[5]
Macrophage Function
In studies involving bone marrow-derived macrophages (BMDMs), this compound was found to inhibit the production of PGE2 and the expression of inducible nitric oxide synthase (iNOS) when stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls.[6] This suggests a direct role for this compound in modulating the inflammatory response of macrophages.
Signaling Pathways Affected by this compound
The immunomodulatory effects of this compound are mediated through its influence on several key intracellular signaling pathways.
Caption: this compound inhibits mPGES-1, reducing PGE2 and downregulating pro-proliferative pathways.
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (24h) | Hut78 T-cell lymphoma | 27.64 µM | [1] |
| IC50 (24h) | Primary T-ALL cells | 16.7 µM | [2] |
| In vivo Dosage | Lung Metastasis Mouse Model | 5 mg/kg (i.p. daily for 7 days) | [3][4] |
| In vitro Concentration | Hut78 cells | 10–80 µM | [1][2] |
| In vitro Concentration | 1601 lung tumor cells | Up to 50 µM (no cytotoxicity) | [3][4] |
| In vitro Concentration | Bone Marrow-Derived Macrophages | 5, 10, 20 µM | [6] |
Experimental Protocols
Cell Viability Assay
Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[1][2]
Apoptosis Assay
The rate of apoptosis was quantified using flow cytometry following staining with Annexin V and propidium iodide. The induction of apoptosis was further confirmed by detecting the levels of cleaved caspase-3 through Western blotting.[1][2]
Prostaglandin E2 Measurement
The concentration of PGE2 in cell culture supernatants was determined using a competitive Enzyme Immunoassay (EIA) kit.[1][2]
Western Blot Analysis
Protein expression levels were analyzed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for proteins in the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, as well as mPGES-1 and cleaved caspase-3.[1][2]
In Vivo Murine Model of Lung Metastasis
C57BL/6 or Gprc5a-knockout mice were injected with lung tumor cells. This compound was administered via intraperitoneal injection. Tumor metastasis and immune cell populations in the lungs were analyzed at the end of the study.[3][4]
Caption: Workflow for assessing this compound efficacy in a lung metastasis mouse model.
Flow Cytometry for Immune Cell Profiling
Single-cell suspensions from lung tissue were stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80, CD11b) to identify and quantify different immune cell populations, including T-cells, NK cells, MDSCs, and macrophages.[3][4][5]
Immunohistochemistry
Paraffin-embedded lung tissue sections were stained with an antibody against CD8 to visualize the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment.[3]
This guide synthesizes the current understanding of this compound's role in immune modulation. The data presented underscores its potential as a therapeutic agent, particularly in the realm of immuno-oncology. Further research is warranted to fully elucidate its mechanisms and clinical applicability.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CAY10526: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of various cancers, promoting tumor growth, inflammation, and immunosuppression. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cancer research. It includes a summary of its effects on various cancer cell lines, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the mPGES-1 enzyme. This leads to a significant reduction in the synthesis of PGE2, a pro-inflammatory and tumor-promoting molecule. The decrease in PGE2 levels impacts multiple downstream signaling pathways that are crucial for cancer cell proliferation, survival, and evasion of the immune system.
Quantitative Data: In Vitro Efficacy
The inhibitory effect of this compound on cancer cell proliferation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Citation |
| Hut78 | T-cell lymphoma | 27.64 | 24 | [1] |
Note: In a study on a lung cancer mouse model, this compound did not show a direct cytotoxic effect on 1601 lung tumor cells at concentrations up to 50 μM over 3 days, suggesting its in vivo anti-metastatic effects are indirect and related to modulation of the tumor microenvironment.[2]
Key Signaling Pathways Modulated by this compound
This compound has been shown to inhibit several critical signaling pathways that are often dysregulated in cancer.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. This compound has been observed to inhibit this pathway.
PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. This compound has been demonstrated to suppress this pathway.
TGF-β/Smad3 Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This compound has been shown to inhibit the phosphorylation of Smad3, a key mediator of this pathway.
Experimental Protocols
In Vitro Cell Viability Assay (Hut78 cells)
This protocol is adapted from a study on T-cell lymphoma.[1]
Objective: To determine the effect of this compound on the viability of Hut78 cells.
Materials:
-
Hut78 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Culture Hut78 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for 24 to 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the general steps for assessing protein expression changes in Hut78 cells following this compound treatment.[1]
Objective: To analyze the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Hut78 cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
Bicinchoninic acid (BCA) protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against mPGES-1, JAK1, JAK2, STAT3, pSTAT3, PI3Kp110, PI3Kp85, AKT, pAKT, Smad3, pSmad3, CyclinD1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
In Vivo Mouse Model of Lung Metastasis
This protocol is based on a study investigating the effect of this compound on lung metastasis in a mouse model.[2]
Objective: To evaluate the in vivo efficacy of this compound in inhibiting lung tumor metastasis.
Animals:
-
Gprc5a-knockout (Gprc5a-ko) mice (or other appropriate lung cancer model)
Materials:
-
1601 murine lung tumor cells (or other suitable cell line)
-
This compound
-
Vehicle (e.g., sterile PBS)
-
Syringes and needles for intravenous and intraperitoneal injections
Procedure:
-
Intravenously inject 1 x 10^6 1601 lung tumor cells into the tail vein of Gprc5a-ko mice.
-
Seven days after tumor cell injection, begin treatment with this compound.
-
Administer this compound via intraperitoneal (i.p.) injection daily at a dose of 5 mg/kg for 7 days. A control group should receive vehicle injections.
-
Sacrifice the mice on day 21 after tumor cell injection.
-
Excise the lungs and fix them in formalin.
-
Count the number of metastatic nodules on the lung surface.
-
Tissues can be further processed for histological analysis (e.g., H&E staining) or molecular analysis (e.g., ELISA for PGE2 levels, immunohistochemistry for immune cell markers).
Conclusion
This compound is a valuable tool for cancer research, offering a selective means to investigate the role of the mPGES-1/PGE2 axis in tumorigenesis. Its ability to modulate key cancer-related signaling pathways, such as JAK/STAT, PI3K/AKT, and TGF-β/Smad3, underscores its potential as a therapeutic agent. The provided protocols and pathway diagrams serve as a guide for researchers to design and execute experiments aimed at further elucidating the anti-cancer mechanisms of this compound and exploring its translational potential. Further research is warranted to expand the in vitro efficacy data across a broader range of cancer types and to investigate its effects in combination with other anti-cancer therapies.
References
CAY10526 in Melanoma: A Technical Guide to its Mechanism and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), has emerged as a promising therapeutic agent in preclinical melanoma studies. This technical guide provides an in-depth overview of the core findings related to this compound's efficacy and mechanism of action in melanoma. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the critical signaling pathways involved. The information presented herein is intended to support further research and development of mPGES-1 inhibitors for melanoma therapy.
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by a high metastatic potential and resistance to conventional therapies. The tumor microenvironment, rich in inflammatory mediators, plays a crucial role in melanoma progression. Prostaglandin E2 (PGE2), synthesized by the cyclooxygenase (COX) and mPGES enzymes, is a key inflammatory molecule that promotes cancer cell survival, proliferation, and immune evasion. While COX inhibitors have shown some anti-cancer effects, their use is associated with significant side effects. Targeting the downstream enzyme mPGES-1 offers a more specific approach to inhibit PGE2 production, potentially with a better safety profile. This compound is a specific inhibitor of mPGES-1 that has demonstrated significant anti-tumor activity in melanoma models.[1] This document serves as a comprehensive technical resource on the investigation of this compound in melanoma.
Quantitative Data on the Effects of this compound in Melanoma
The anti-melanoma effects of this compound have been quantified in both in vitro and in vivo settings. The following tables summarize the key data from published studies.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Viability
| Cell Line | mPGES-1 Expression | Treatment Duration | IC50 (µM) | Reference |
| A375 | High | 72 hours | < 5 | [1] |
| SB2 | High | 72 hours | < 5 | [1] |
| WM793 | High | 72 hours | < 5 | [1] |
| SK-MEL-28 | Low | 72 hours | > 10 | [1] |
| WM1361A | Low | 72 hours | > 10 | [1] |
| BJ (fibroblast) | Low | 72 hours | > 10 | [1] |
Table 2: In Vivo Efficacy of this compound in a Melanoma Xenograft Model (A375 cells)
| Treatment Group | Dose (mg/kg) | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| This compound | 25 | 8 days | Not specified | Not specified | [1] |
| This compound | 50 | 8 days | 43 | 48 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting mPGES-1, leading to a cascade of downstream molecular events. The primary pathway affected is the Y-box binding protein 1 (YB-1) signaling pathway, which is a critical regulator of cell survival and apoptosis in melanoma.
The mPGES-1/PGE2/YB-1 Signaling Axis
In melanoma cells with high mPGES-1 expression, the production of PGE2 is elevated. PGE2, in turn, promotes the phosphorylation of YB-1. Phosphorylated YB-1 (p-YB-1) acts as an oncoprotein, translocating to the nucleus and regulating the expression of genes involved in cell survival and apoptosis. Specifically, p-YB-1 upregulates the anti-apoptotic proteins BCL-2 and BCL-XL, while downregulating the pro-apoptotic proteins BAX and BAK. This imbalance contributes to the survival of melanoma cells.
This compound, by inhibiting mPGES-1, reduces PGE2 levels. This leads to a decrease in YB-1 phosphorylation. The subsequent reduction in nuclear p-YB-1 results in decreased expression of BCL-2 and BCL-XL and increased expression of BAX and BAK, ultimately tipping the balance towards apoptosis and leading to melanoma cell death.[1]
References
Methodological & Application
Application Notes and Protocols: CAY10526
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1][2] By selectively targeting mPGES-1, this compound effectively reduces PGE2 levels without impacting the cyclooxygenase-2 (COX-2) enzyme.[1][2] These characteristics make it a valuable tool for investigating the role of the mPGES-1/PGE2 pathway in various physiological and pathological processes, including inflammation and cancer. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its use in common laboratory applications, and an overview of its mechanism of action.
Solubility in DMSO
This compound exhibits good solubility in DMSO, facilitating the preparation of stock solutions for in vitro and in vivo studies. For optimal dissolution, sonication or warming may be beneficial.
| Solvent | Solubility | Molar Concentration (at specified mg/mL) | Notes |
| DMSO | 16 mg/mL[3] | 51.42 mM[3] | Sonication is recommended.[3] |
| DMSO | 30 mg/mL[1][4] | 96.41 mM | - |
| DMSO | 66.67 mg/mL | 214.27 mM | Requires ultrasonication, warming, and heating to 60°C.[5] |
Molecular Weight of this compound: 311.1 g/mol [1]
Mechanism of Action
This compound selectively inhibits the mPGES-1 enzyme, which is responsible for the conversion of PGH2 to PGE2. This leads to a reduction in PGE2 production, a key mediator of inflammation and cell proliferation. The inhibitory action of this compound has been shown to impact several downstream signaling pathways.
Caption: this compound inhibits mPGES-1, blocking PGE2 production and downstream signaling.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated balance
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh 3.11 mg of this compound powder and transfer it to a microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly for several minutes to facilitate dissolution.
-
Sonication (if required): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vitro Cell-Based Assay: Inhibition of PGE2 Production
This protocol outlines a general method to assess the inhibitory effect of this compound on PGE2 production in cultured cells, such as RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PGE2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound for PGE2 inhibition. The reported IC50 for this compound in LPS-stimulated RAW 264.7 cells is 1.8 µM.[1][3]
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cell lines and experimental conditions.
| Cell Line | Assay | IC50 Value | Reference |
| RAW 264.7 | PGE2 Production Inhibition | 1.8 µM | [1][3] |
| Melanoma Cell Lines | Cell Viability | <5 µM | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | PGE2 Synthesis Reduction | 16.7 µM (at 24h) | [6] |
| Hut78 (T-cell lymphoma) | Cell Viability | 27.64 µM (at 24h) | [7] |
In Vivo Applications
This compound has been utilized in preclinical animal models to investigate its anti-tumor and anti-inflammatory effects. For in vivo studies, this compound can be administered via intraperitoneal (i.p.) injection. A reported dosage in a mouse model of lung metastasis was 5 mg/kg daily for 7 days.[8][9]
Troubleshooting
-
Precipitation in Media: If precipitation is observed when diluting the DMSO stock solution in aqueous media, try using a lower final concentration of DMSO (typically ≤ 0.5%). Preparing an intermediate dilution in a serum-containing medium before adding to the final culture can also be beneficial.
-
Low Potency: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify the final concentration of this compound in the assay.
-
Cell Toxicity: At higher concentrations, this compound can induce apoptosis.[6] It is important to determine the optimal non-toxic working concentration for your specific cell line and experimental duration through a dose-response curve.
Safety Precautions
This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAY10526 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] It effectively suppresses the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, without affecting the activity of cyclooxygenase-2 (COX-2).[3][4] this compound dose-dependently inhibits PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM.[3][4] Due to its role in modulating the inflammatory cascade and its effects on cell viability and apoptosis in cancer models, this compound is a valuable tool in immunology, inflammation, and cancer research.[1][5] This document provides a detailed protocol for the preparation of this compound stock solutions for laboratory use.
This compound Chemical Properties
| Property | Value |
| Formal Name | 4-(benzo[b]thiophen-2-yl)-3-bromo-5-hydroxydihydrofuran-2(3H)-one[3][4] |
| CAS Number | 938069-71-7[3][] |
| Molecular Formula | C₁₂H₇BrO₃S[3] |
| Formula Weight | 311.1 g/mol [3] |
| Purity | ≥98%[3] |
| Formulation | A crystalline solid[3] |
This compound Solubility Data
It is crucial to select the appropriate solvent for preparing a stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes |
| DMSO | ≥ 16 mg/mL (≥ 51.42 mM)[7] | Up to 66.67 mg/mL is achievable with sonication, warming, or heating to 60°C.[5] |
| DMF | ≥ 16 mg/mL (≥ 51.42 mM)[7] | Sonication is recommended to aid dissolution.[7] |
| Ethanol | ~ 1 mg/mL (~ 3.21 mM)[3][7] | Sonication is recommended to aid dissolution.[7] |
| DMSO:PBS (pH 7.2) (1:1) | ~ 0.5 mg/mL[3] | Useful for preparing aqueous working solutions. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
4.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
4.2. Stock Solution Calculation
To prepare a stock solution of a desired concentration, use the following formula:
Volume of Solvent (mL) = [Mass of Compound (mg) / Formula Weight ( g/mol )] / Concentration (mM)
Example for 1 mg of this compound to make a 10 mM stock solution:
-
Volume (mL) = [1 mg / 311.1 g/mol ] / 10 mM = 0.3215 mL or 321.5 µL
4.3. Step-by-Step Procedure
-
Pre-treatment: Before opening, briefly centrifuge the vial containing the this compound powder at a low speed. This ensures that any powder adhering to the cap or walls of the vial is collected at the bottom.[7]
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For small quantities, it is often easier to use the entire content of a pre-weighed vial and calculate the required solvent volume accordingly.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[7] Gentle warming (e.g., to 37°C) can also aid solubility.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1][4]
Storage and Stability
Proper storage is essential to maintain the activity of the compound.
-
Solid Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution:
-
General Precautions: Always store solutions sealed and protected from moisture and light.[1]
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin or eyes.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.
Visualizations
This compound Mechanism of Action
The diagram below illustrates the inhibitory action of this compound on the prostaglandin E2 synthesis pathway.
Caption: this compound selectively inhibits mPGES-1.
Stock Solution Preparation Workflow
The following diagram outlines the logical workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Note: CAY10526 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] By selectively modulating mPGES-1 expression, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation, without affecting cyclooxygenase-2 (COX-2) activity.[1] This targeted mechanism of action makes this compound a valuable tool for investigating the role of the mPGES-1/PGE2 pathway in various cellular processes, including cancer cell growth and apoptosis.
This application note provides detailed protocols for the use of this compound in cell culture, with a specific focus on the human T-cell lymphoma cell line Hut78. In this cell line, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating key signaling pathways such as JAK/STAT, TGF-β/Smad3, and PI3K/AKT.[2][3]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of mPGES-1, the terminal enzyme in the production of PGE2. This leads to a decrease in PGE2 levels, which in turn affects downstream signaling pathways that are often dysregulated in cancer.
References
Application Notes: CAY10526 Treatment of Hut78 Cells
Introduction
CAY10526 is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2).[1][2] Hut78 is a human T-cell lymphoma cell line derived from a patient with Sézary syndrome, a form of cutaneous T-cell lymphoma (CTCL).[3] Hut78 cells serve as a valuable in vitro model for studying T-cell malignancies and for the preclinical evaluation of novel therapeutic agents.[3] Research has shown that mPGES-1 is highly expressed in Hut78 cells compared to normal peripheral blood mononuclear cells.[1][4][5] Treatment with this compound has been demonstrated to inhibit proliferation and induce apoptosis in Hut78 cells, suggesting that the mPGES-1/PGE2 pathway is a potential therapeutic target for T-cell lymphoma.[1][4][6]
Mechanism of Action
This compound exerts its anti-neoplastic effects on Hut78 cells by selectively inhibiting mPGES-1, which leads to a dose-dependent decrease in PGE2 synthesis.[1][7] The reduction in PGE2 signaling subsequently impacts several downstream pathways critical for tumor cell survival and proliferation. The primary mechanism of this compound-induced cell death in Hut78 cells is through the induction of apoptosis, confirmed by an increased rate of apoptosis and elevated levels of cleaved caspase-3.[1][6][8] This pro-apoptotic effect is mediated by the inhibition of key survival signaling pathways, including JAK/STAT, PI3K/AKT, and TGF-β/Smad3.[1][4][5]
Caption: this compound inhibits mPGES-1, leading to reduced PGE2 and subsequent suppression of pro-survival pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies on this compound treatment of Hut78 cells.
| Parameter | Value / Range | Experimental Context | Reference |
| IC50 Value | 27.64 µM | Cell viability assessed at 24 hours post-treatment. | [1][6] |
| Concentration Range | 10 - 80 µM | Effective range used in experiments to observe effects on cell viability, apoptosis, and protein expression. | [1] |
| Treatment Duration | 24 hours | Standard duration for assessing apoptosis and changes in protein expression via Western blot. | [1][8] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the treatment and analysis of Hut78 cells with this compound.[1][4]
Caption: General experimental workflow for studying the effects of this compound on Hut78 cells.
1. Hut78 Cell Culture
-
Cell Line: Hut78 (human cutaneous T-cell lymphoma).
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Cell Density: Maintain cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth by adding fresh medium periodically.[3] Initiate cultures at approximately 5 x 10⁵ cells/mL.[3]
2. This compound Treatment Protocol
-
Reagent: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Procedure:
-
Seed Hut78 cells in culture plates at the desired density.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium. A dose range of 10-80 µM is typically effective.[1] Include a vehicle control (medium with DMSO or the equivalent solvent concentration) in all experiments.
-
Add the this compound working solutions or vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 24 hours) under standard culture conditions.[1]
-
3. Cell Viability Assay (CCK-8)
-
Principle: This colorimetric assay measures cell viability based on the reduction of a WST-8 tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.
-
Procedure:
-
Seed Hut78 cells into a 96-well plate.
-
Treat cells with various concentrations of this compound as described above.
-
Following the incubation period, add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[1]
-
4. Apoptosis Assay (Flow Cytometry)
-
Principle: Utilizes Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Harvest cells by centrifugation and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in a commercial Annexin V-FITC/PI apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour to quantify the percentage of apoptotic cells.[1][4]
5. Western Blot Analysis
-
Principle: A technique to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
After treatment with this compound, lyse Hut78 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:
-
mPGES-1
-
Cleaved Caspase-3
-
JAK1, JAK2, p-STAT3
-
PI3Kp110, PI3Kp85, p-AKT
-
p-Smad3, TGF-β
-
CyclinD1
-
GAPDH or β-actin (as a loading control)[1]
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL (enhanced chemiluminescence) reagent and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing to the loading control.[1]
-
6. PGE2 Synthesis Assay (Enzyme Immunoassay - EIA)
-
Principle: A competitive immunoassay to measure the concentration of PGE2 in the cell culture supernatant.
-
Procedure:
-
Culture Hut78 cells and treat with this compound as described.
-
After 24 hours, collect the cell culture supernatant.[7]
-
Centrifuge the supernatant to remove any cells or debris.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 EIA kit, following the manufacturer's instructions.[1][4]
-
Results are typically expressed as pg/mL of PGE2.
-
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HuT-78 Cells [cytion.com]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CAY10526 in Cancer Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). Elevated PGE2 levels are associated with the pathogenesis of various cancers, promoting tumor growth, inflammation, and immunosuppression. While direct experimental data on the effects of this compound on the A549 human lung carcinoma cell line is not extensively available in the provided research, this document synthesizes findings from studies on other cancer cell lines, such as T-cell lymphoma (Hut78), to provide detailed protocols and expected outcomes that can be adapted for A549 cells. The signaling pathways inhibited by this compound in these related studies are likely to be relevant in A549 cells, a common model for non-small cell lung cancer.
Data Summary
The following tables summarize quantitative data from experiments with this compound on the Hut78 T-cell lymphoma cell line. These results offer a reference for designing and interpreting experiments in A549 cells.
Table 1: Effect of this compound on Hut78 Cell Viability [1]
| This compound Concentration (µM) | Inhibition of Cell Growth (%) |
| 10 | 15.2 ± 2.1 |
| 20 | 38.6 ± 3.5 |
| 40 | 65.4 ± 4.2 |
| 80 | 82.1 ± 5.6 |
| IC50 at 24h | 27.64 µM |
Table 2: Effect of this compound on PGE2 Concentration in Hut78 Cell Supernatant [1]
| This compound Concentration (µM) | PGE2 Concentration (pg/mL) |
| 0 | 254.3 ± 15.8 |
| 10 | 182.1 ± 12.5 |
| 20 | 115.7 ± 9.8 |
| 40 | 78.4 ± 6.7 |
| 80 | 45.2 ± 4.1 |
Table 3: Effect of this compound on Apoptosis in Hut78 Cells [1]
| This compound Concentration (µM) | Apoptosis Rate (%) |
| 0 | 5.2 ± 0.8 |
| 20 | 18.9 ± 2.3 |
| 40 | 35.7 ± 3.1 |
Experimental Protocols
The following are detailed protocols from studies on this compound that can be adapted for use with the A549 cell line.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is adapted from a study on Hut78 cells to assess the effect of this compound on cell proliferation.[1]
Materials:
-
A549 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 10, 20, 40, 80 µM).[1]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol, based on research with Hut78 cells, can be used to determine if this compound induces apoptosis in A549 cells.[1]
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 20, 40 µM) for 24 hours.[1]
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol can be used to investigate the effect of this compound on key signaling pathways in A549 cells, based on findings in T-cell lymphoma.[2]
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-JAK1, anti-JAK2, anti-p-STAT3, anti-PI3Kp110, anti-p-AKT, anti-p-Smad3, anti-CyclinD1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Treat A549 cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways that have been shown to be inhibited by this compound in cancer cells.[2] These pathways are often dysregulated in lung cancer and represent potential targets of this compound in A549 cells.
Caption: this compound inhibits mPGES-1, leading to reduced PGE2 and subsequent downregulation of pro-proliferative signaling pathways.
Experimental Workflow
Caption: A generalized workflow for investigating the effects of this compound on the A549 cell line.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: CAY10526 on RAW 264.7 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2). PGE2 is a critical mediator of inflammation, pain, and fever, and its overproduction is implicated in various inflammatory diseases and cancer. RAW 264.7 macrophages are a widely used murine cell line for studying inflammatory responses, as they produce significant amounts of PGE2 upon stimulation with lipopolysaccharide (LPS). This document provides detailed application notes and protocols for utilizing this compound to study its effects on PGE2 production and inflammatory signaling in RAW 264.7 macrophages.
Mechanism of Action
This compound specifically targets mPGES-1, the terminal synthase in the PGE2 biosynthetic pathway that is often upregulated during inflammation. It functions downstream of cyclooxygenase-2 (COX-2), which converts arachidonic acid to prostaglandin H2 (PGH2). By inhibiting the conversion of PGH2 to PGE2, this compound effectively reduces the levels of this pro-inflammatory mediator without directly affecting COX-2 activity.
Data Presentation
Table 1: Reported IC₅₀ Values for this compound
| Cell Line | Assay Condition | IC₅₀ | Reference |
| Hut78 T-cell lymphoma | 24 h treatment | 27.64 µM | [1] |
| Melanoma cell lines (A375, SB2, WM793) | Cell viability | < 5 µM | |
| Primary T-cell acute lymphoblastic leukemia (T-ALL) cells | 24 h treatment | 16.7 µM | [1] |
Note: The IC₅₀ for this compound in RAW 264.7 cells has not been explicitly reported in the searched literature. The provided values from other cell lines can serve as a reference for designing dose-response experiments.
Table 2: Expected Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Expected Effect of this compound Treatment |
| PGE2 Production | Dose-dependent decrease |
| TNF-α mRNA Expression | Potential decrease |
| IL-6 mRNA Expression | Potential decrease |
| iNOS mRNA Expression | Potential decrease |
| COX-2 mRNA Expression | Likely unaffected (acts downstream) |
| NF-κB Pathway Activation | Potential downregulation |
| MAPK Pathway Activation | Potential downregulation |
Signaling Pathways and Experimental Workflow
References
Application Notes and Protocols for CAY10526 Subcutaneous Injection
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of CAY10526, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This document is intended for researchers, scientists, and drug development professionals investigating the in vivo effects of inhibiting the prostaglandin E2 (PGE2) pathway.
Introduction
This compound is a potent and selective inhibitor of mPGES-1, the terminal enzyme responsible for the synthesis of the pro-inflammatory and pro-tumorigenic molecule PGE2. By selectively targeting mPGES-1, this compound avoids the off-target effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate immune responses.[1][2] These effects are mediated through the downregulation of several key signaling pathways, including JAK/STAT, TGF-β/Smad3, and PI3K/AKT.[1][2]
Mechanism of Action
This compound exerts its biological effects by inhibiting the production of PGE2. This reduction in PGE2 levels leads to the downstream modulation of multiple signaling pathways implicated in cell survival, proliferation, and inflammation. The inhibition of these pathways ultimately results in decreased expression of proteins like CyclinD1 and phosphorylated STAT3, and an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3.[1][2]
Data Presentation
In Vivo Efficacy of this compound (Intraperitoneal Administration)
While a specific subcutaneous injection protocol with corresponding efficacy data is not widely published, the following table summarizes the reported efficacy of this compound administered intraperitoneally in mouse models. This data can serve as a reference for expected outcomes when adapting the protocol for subcutaneous administration.
| Animal Model | Dosage and Route | Frequency | Key Findings | Reference |
| Gprc5a-knockout mice with lung tumor cells | 5 mg/kg, i.p. | Daily for 7 days | Significantly repressed PGE2 levels, suppressed MDSC recruitment, restored T-cell immunity, and inhibited lung metastasis. | [3][4][5][6] |
| Nude mice with subcutaneous melanoma xenografts | 50 mg/kg, i.p. | Not specified | Significantly suppressed tumor growth and increased apoptosis. | [4][5] |
| Mice with palpable MBT-2 bladder tumors (using COX-2 inhibitor celecoxib as a proxy for PGE2 inhibition) | 50 mg/kg, i.p. | Daily for 3 days | Significantly reduced PD-L1 expression in tumor tissues. | [7] |
Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| Ethanol | 1 mg/mL |
Data sourced from GlpBio.
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
This protocol describes the preparation of a this compound solution suitable for subcutaneous injection in mice. Due to its limited aqueous solubility, a co-solvent system is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a 30 mg/mL stock solution by dissolving this compound in sterile DMSO. Warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% sterile PBS.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, 50 µL of Tween 80, and 450 µL of PBS.
-
Vortex the vehicle solution until it is homogeneous.
-
-
Final Injection Solution Preparation:
-
To prepare the final injection solution, dilute the this compound stock solution with the prepared vehicle to achieve the desired final concentration.
-
For a 5 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the final concentration of this compound should be 1 mg/mL.
-
To prepare 1 mL of a 1 mg/mL solution, add 33.3 µL of the 30 mg/mL this compound stock solution to 966.7 µL of the vehicle.
-
Vortex the final solution thoroughly before administration.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Subcutaneous Injection Protocol in Mice
This protocol outlines the standard procedure for subcutaneous administration of this compound in mice.
Materials:
-
Prepared this compound injection solution
-
Sterile insulin syringes with 26-27 gauge needles
-
70% ethanol swabs (optional)
-
Appropriate animal restraint device
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume. The recommended injection volume is 5-10 mL/kg.
-
Securely restrain the mouse using an appropriate method to expose the injection site.
-
-
Injection Site:
-
The preferred site for subcutaneous injection is the loose skin over the interscapular (shoulder blade) region.
-
-
Injection Technique:
-
Gently lift the loose skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal of the solution.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
If repeated injections are necessary, it is advisable to alternate injection sites.
-
Mandatory Visualizations
Signaling Pathways Inhibited by this compound
Caption: this compound inhibits mPGES-1, leading to the modulation of key signaling pathways.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating this compound in a subcutaneous tumor model.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1][2] PGE2 is implicated in a variety of physiological and pathological processes, including inflammation and cancer. By inhibiting mPGES-1, this compound effectively reduces PGE2 synthesis, making it a valuable tool for studying the role of PGE2 in cellular processes and a potential therapeutic agent.[1][3] This document provides detailed protocols for assessing the effect of this compound on cell viability using the widely accepted MTT and CCK-8 assays.
Mechanism of Action
This compound exerts its biological effects by selectively inhibiting the mPGES-1 enzyme, which leads to a downstream reduction in PGE2 levels.[1][3] This inhibition has been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines, including T-cell lymphoma.[1][2] The anti-proliferative effects of this compound are associated with the modulation of several key signaling pathways, including the JAK/STAT, TGF-β/Smad3, and PI3K/AKT pathways.[1][2]
Data Presentation
The following table summarizes the quantitative data regarding the effect of this compound on the viability of Hut78 T-cell lymphoma cells as determined by the CCK-8 assay.
| Cell Line | Assay | Incubation Time | IC50 | Key Findings |
| Hut78 | CCK-8 | 24 hours | 27.64 µM[1][3] | This compound inhibits cell proliferation in a dose-dependent manner.[1][3] |
Signaling Pathway Affected by this compound
Caption: this compound inhibits mPGES-1, affecting multiple downstream signaling pathways.
Experimental Protocols
Cell Viability Assay Experimental Workflow
Caption: General workflow for assessing cell viability with this compound.
CCK-8 Assay Protocol
The Cell Counting Kit-8 (CCK-8) is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.[4][5][6][7] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye that is soluble in the tissue culture medium.[4][5] The amount of the formazan dye generated is directly proportional to the number of living cells.
Materials:
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Hut78 cells (or other cell line of interest)
-
Complete culture medium
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Seeding: Seed Hut78 cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete culture medium.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80 µM).[1] Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Add the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
DMSO (for dissolving this compound)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells) in a final volume of 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is non-toxic.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control and a blank control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 5. cck-8assay.com [cck-8assay.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Single-Cell MTT: A Simple and Sensitive Assay for Determining the Viability and Metabolic Activity of Polyploid Giant Cancer Cells (PGCCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CAY10526, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), to induce apoptosis in cancer cell lines. The information presented is collated from peer-reviewed research and established laboratory protocols.
Introduction
This compound is a potent pharmacological tool for investigating the role of the mPGES-1/PGE2 pathway in cellular processes, particularly in the context of oncology. Inhibition of mPGES-1 by this compound has been shown to suppress tumor cell proliferation and induce programmed cell death (apoptosis) in various cancer models, including T-cell lymphoma.[1] The pro-apoptotic effects of this compound are mediated through the modulation of key signaling pathways that regulate cell survival and death.
Mechanism of Action
This compound selectively inhibits mPGES-1, a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. The resulting depletion of PGE2 disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. Research in T-cell lymphoma cell lines, such as Hut78, has demonstrated that this compound-mediated inhibition of the mPGES-1/PGE2 axis leads to the downregulation of several critical pro-survival signaling pathways:
-
JAK/STAT Pathway: this compound treatment has been observed to decrease the expression of JAK1, JAK2, and the phosphorylated (active) form of STAT3.
-
TGF-β/Smad3 Pathway: The phosphorylation of Smad3, a key mediator of TGF-β signaling, is reduced following treatment with this compound.
-
PI3K/AKT Pathway: this compound has been shown to decrease the expression of key components of this pathway, including PI3Kp110 and PI3Kp85, as well as the phosphorylation of AKT.
The collective inhibition of these pathways culminates in the activation of the intrinsic apoptotic cascade, characterized by the cleavage and activation of caspase-3.[1]
Figure 1. Signaling pathway of this compound-induced apoptosis.
Data Presentation
The pro-apoptotic effect of this compound is dose-dependent. The following table summarizes representative quantitative data on the induction of apoptosis in Hut78 T-cell lymphoma cells after 24 hours of treatment with this compound, as determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[1]
| This compound Concentration (µM) | Total Apoptotic Cells (%) (Annexin V+) | Cell Viability (%) (Annexin V-/PI-) | Notes |
| 0 (Vehicle Control) | ~5% | ~95% | Baseline level of apoptosis. |
| 20 | Increased | Decreased | Significant increase in apoptosis compared to control. |
| 40 | Markedly Increased | Markedly Decreased | Further dose-dependent increase in apoptosis. |
| IC50 at 24h | ~27.64 µM | - | Concentration for 50% inhibition of cell viability.[1] |
Note: The percentage of apoptotic cells is illustrative and based on visual inspection of published flow cytometry plots. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
This protocol describes the general procedure for treating a T-cell lymphoma cell line (e.g., Hut78) with this compound to induce apoptosis.
Materials:
-
Hut78 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Hut78 cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Cell Culture: Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM, 80 µM).[1] Prepare a vehicle-treated control group using the same volume of DMSO as the highest concentration of this compound.
-
Incubation: Incubate the treated cells for 24 hours at 37°C with 5% CO2.[1]
-
Cell Harvesting: After the incubation period, collect the cells for downstream analysis (e.g., Annexin V/PI staining).
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining, followed by analysis on a flow cytometer.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Flow cytometer
Experimental Workflow:
Figure 2. Experimental workflow for the this compound apoptosis assay.
Procedure:
-
Cell Harvesting: Collect the this compound-treated and control cells from the culture plates into separate microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Conclusion
This compound serves as an effective tool to induce apoptosis in cancer cells through the targeted inhibition of the mPGES-1/PGE2 pathway. The provided protocols offer a framework for investigating the pro-apoptotic effects of this compound and elucidating its mechanism of action in relevant cellular models. These methods are crucial for preclinical drug development and for advancing our understanding of the role of prostaglandin signaling in cancer biology.
References
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following CAY10526 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] Elevated PGE2 levels are implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. This compound exerts its biological effects by downregulating PGE2 synthesis, which in turn modulates multiple downstream signaling pathways crucial for cell proliferation, survival, and inflammation.[1][3]
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on key cellular signaling pathways. The protocols outlined below are designed to be a starting point for researchers and can be adapted based on specific cell types and experimental goals.
Mechanism of Action of this compound
This compound specifically targets and inhibits the enzymatic activity of mPGES-1. This leads to a reduction in the conversion of prostaglandin H2 (PGH2) to PGE2. The subsequent decrease in PGE2 levels impacts several signaling cascades that are often dysregulated in disease states. Notably, this compound treatment has been shown to suppress the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, and influence the NF-κB signaling cascade.[1][3] These pathways are central to processes such as cell cycle progression, apoptosis, and immune regulation.
Experimental Protocols
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cells of interest (e.g., Hut78 T-cell lymphoma cells) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
Adherence/Recovery: Allow cells to adhere and recover for 24 hours before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) or a vehicle control (DMSO).[2]
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[1]
B. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA lysis buffer supplemented with a protease inhibitor cocktail.[4]
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
C. Protein Quantification
-
Assay Selection: Use a standard protein assay, such as the Bradford or BCA assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Concentration Calculation: Determine the protein concentration of each sample based on the standard curve.
D. Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10-12% acrylamide) and separate the proteins by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended primary antibodies for this compound studies include:
-
Apoptosis: Cleaved Caspase-3
-
JAK/STAT Pathway: JAK1, JAK2, STAT3, p-STAT3
-
PI3K/AKT Pathway: PI3Kp110, PI3Kp85, AKT, p-AKT
-
TGF-β/Smad3 Pathway: Smad3, p-Smad3
-
Cell Cycle: CyclinD1
-
Loading Control: GAPDH or β-actin
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the intensity of the target protein bands to the loading control to account for variations in protein loading.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different this compound concentrations on protein expression and phosphorylation.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Target Protein | This compound Concentration (µM) | Normalized Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| p-STAT3 | 0 | 1.00 ± 0.08 | 1.00 |
| 20 | 0.65 ± 0.05 | 0.65 | |
| 40 | 0.32 ± 0.04 | 0.32 | |
| p-AKT | 0 | 1.00 ± 0.11 | 1.00 |
| 20 | 0.71 ± 0.09 | 0.71 | |
| 40 | 0.45 ± 0.06 | 0.45 | |
| p-Smad3 | 0 | 1.00 ± 0.09 | 1.00 |
| 20 | 0.58 ± 0.07 | 0.58 | |
| 40 | 0.29 ± 0.05 | 0.29 | |
| Cleaved Caspase-3 | 0 | 1.00 ± 0.12 | 1.00 |
| 20 | 2.50 ± 0.21 | 2.50 | |
| 40 | 4.80 ± 0.35 | 4.80 | |
| CyclinD1 | 0 | 1.00 ± 0.10 | 1.00 |
| 20 | 0.55 ± 0.06 | 0.55 | |
| 40 | 0.25 ± 0.04 | 0.25 |
Data are presented as mean ± standard deviation from three independent experiments. Band intensities are normalized to GAPDH.
Expected Results and Interpretation
Treatment with this compound is expected to result in a dose-dependent decrease in the phosphorylation of key signaling proteins such as STAT3, AKT, and Smad3, indicating the inhibition of the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 pathways, respectively.[1] Concurrently, an increase in the levels of cleaved caspase-3 would suggest the induction of apoptosis.[1] A decrease in CyclinD1 expression is also anticipated, consistent with an inhibition of cell cycle progression.[3] These findings would collectively demonstrate the anti-proliferative and pro-apoptotic effects of this compound mediated through the modulation of these critical signaling cascades.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. CHAC1 blockade suppresses progression of lung adenocarcinoma by interfering with glucose metabolism via hijacking PKM2 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10526 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10526 is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).[1][2] PGE2 is implicated in various cancer-promoting processes, including proliferation, apoptosis evasion, angiogenesis, and immunosuppression.[3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound specifically inhibits the terminal step in PGE2 synthesis, potentially offering a more targeted therapeutic approach with a different side-effect profile.[2] These notes provide a summary of its application in preclinical xenograft models, detailing its mechanism of action, efficacy data, and comprehensive experimental protocols.
Mechanism of Action
This compound exerts its anti-tumor effects by reducing the synthesis of PGE2.[1] This reduction in PGE2 levels has been shown to impact multiple downstream signaling pathways crucial for tumor cell survival and proliferation. In T-cell lymphoma cells, this compound treatment leads to the inhibition of the JAK/STAT, PI3K/AKT, and TGF-β/Smad3 signaling pathways.[1][4] Furthermore, this compound promotes apoptosis by modulating the levels of Bcl-2 family proteins, decreasing anti-apoptotic BCL-2 and BCL-XL while increasing pro-apoptotic BAX and BAK, and subsequently increasing levels of cleaved caspase-3.[1][2] In the tumor microenvironment, this compound can restore anti-tumor immunity by suppressing the recruitment of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), thereby enhancing the activity of CD4+, CD8+, and NK cells.[5][6]
Data Presentation
Quantitative data from in vitro and in vivo studies are summarized below for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
|---|---|---|---|---|
| Hut78 | T-cell Lymphoma | 27.64 µM | 24 hours | [1] |
| Melanoma Cell Lines (unspecified) | Melanoma | <5 µM | Not Specified | [2] |
| 1601 | Lung Cancer | No cytotoxic effect up to 50 µM | 72 hours |[5][6] |
Table 2: In Vivo Xenograft Model Studies with this compound
| Model Type | Cancer Type | Animal Strain | This compound Dose & Route | Key Findings | Reference |
|---|---|---|---|---|---|
| Lung Metastasis | Lung Cancer | Gprc5a-ko (Immune-competent) | 5 mg/kg, daily i.p. for 7 days | Significantly suppressed lung metastasis; restored T-cell immunity. | [5][6] |
| Subcutaneous Xenograft | Melanoma | Nude Mice (Immune-deficient) | 50 mg/kg (dose mentioned) | Significantly suppressed tumor growth; increased apoptosis. |[2][6] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Cancer Cell Lines
This protocol outlines the steps to assess the effect of this compound on cancer cell proliferation, apoptosis, and relevant signaling pathways.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., Hut78 T-cell lymphoma)[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Cayman Chemical)
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Reagents for Western Blotting (lysis buffer, primary/secondary antibodies)
2. Cell Culture and Treatment:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 10-80 µM) in culture medium.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat cells for the desired duration (e.g., 24 hours).[1]
3. Cell Viability Assay (CCK-8):
-
After treatment, add 10 µL of CCK-8 solution to each well of a 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.[1]
4. Apoptosis Assay (Flow Cytometry):
-
Harvest cells after treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer to quantify early and late apoptotic cells.[1][4]
5. Western Blot Analysis:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., mPGES-1, cleaved caspase-3, p-STAT3, p-AKT, GAPDH).[1]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.[1][4]
Protocol 2: In Vivo Evaluation in a Lung Metastasis Model
This protocol is based on a study using immune-competent Gprc5a-ko mice to assess the impact of this compound on metastasis and the tumor immune microenvironment.[5][6]
1. Animals and Cell Lines:
-
Gprc5a-ko mice (immune-competent) or other appropriate strain.[6]
-
Metastatic murine lung cancer cells (e.g., SJT-1601).[6]
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Establishment of Metastasis Model:
-
Acclimatize mice for at least one week.
-
Harvest tumor cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously (i.v.) via the tail vein.[6]
3. This compound Administration:
-
Seven days after tumor cell injection, randomize mice into treatment and vehicle control groups (n=5 or more).[6]
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO in PBS).[7]
-
Administer this compound via intraperitoneal (i.p.) injection at 5 mg/kg daily for 7 consecutive days.[6] The control group receives vehicle injections.
4. Endpoint Analysis:
-
Sacrifice mice on day 21 after tumor cell injection.[6]
-
Harvest lungs and other relevant tissues.
-
Metastasis Assessment:
-
Immunophenotyping (FACS):
-
PGE2 Measurement (ELISA):
-
Homogenize a portion of the lung tissue and measure PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.[5]
-
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CAY10526 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with CAY10526, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] Its primary function is to block the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation, without affecting the expression of cyclooxygenase-2 (COX-2).[2][3][4] By inhibiting mPGES-1, this compound also acts as an inhibitor of the NF-κB signaling pathway and has been shown to suppress other pathways including JAK/STAT, TGF-β/Smad3, and PI3K/AKT.[1][5][6]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The most common and recommended solvents for creating stock solutions are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][4] It has limited solubility in ethanol and is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) alone.[1][4]
Q3: What is the maximum solubility of this compound in these solvents?
The solubility of this compound can vary slightly between suppliers. The data below is a summary from available datasheets. It is always recommended to consult the certificate of analysis for your specific batch.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16 - 66.67 mg/mL | 51.42 - 214.27 mM | Sonication and warming (up to 60°C) can aid dissolution.[1][3] |
| DMF | 16 - 30 mg/mL | 51.42 - 96.45 mM | Sonication is recommended.[1][4] |
| Ethanol | 1 mg/mL | 3.21 mM | Sonication is recommended.[1][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.61 mM | For preparing working solutions in aqueous buffers.[4] |
Q4: How should I properly store this compound powder and its stock solutions?
-
Powder: The solid form of this compound should be stored at 4°C, sealed, and protected from moisture and light.[3]
-
Stock Solutions: Once dissolved in a solvent, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]
Q5: I received my vial of this compound and can barely see any powder. Is this a problem?
This is a common occurrence, especially with small pack sizes. Due to static electricity, the powder can become highly dispersed and may coat the inside of the vial, making it difficult to see.[1] It is recommended to centrifuge the vial briefly before opening to ensure all the powder is collected at the bottom.[1]
Troubleshooting Guide: Solubility Issues
Problem: My this compound powder is not dissolving completely in the solvent.
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps in order.
Step 1: Verify Solvent and Concentration Ensure you are using an appropriate solvent (e.g., DMSO, DMF) and that the target concentration does not exceed the maximum solubility limits listed in the table above. Trying to dissolve the compound directly in aqueous buffer will likely be unsuccessful.
Step 2: Use Mechanical and Physical Assistance For many compounds, including this compound, simple mixing is not enough.
-
Vortex: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break up any clumps of powder and enhance dissolution. Datasheets frequently recommend sonication.[1][3]
-
Gentle Warming: As noted by some suppliers, gently warming the solution to 60°C can significantly improve solubility, particularly in DMSO.[3]
Step 3: Follow the Correct Procedure for Aqueous Working Solutions To prepare a working solution in a physiological buffer like PBS, you must first create a concentrated stock solution in an organic solvent (e.g., 30 mg/mL in DMSO). Then, slowly add the stock solution to the aqueous buffer while vortexing to prevent precipitation. The final concentration of the organic solvent in your working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound.
-
Acquire Materials: this compound (Formula Weight: 311.15 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Pre-treatment: Before opening, centrifuge the manufacturer's vial of this compound at a low speed for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Weighing: Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, you will need 3.11 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial. Using the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution. If particulates remain, you may warm the solution in a 60°C water bath for 5 minutes, followed by another round of vortexing.
-
-
Storage: Once the solution is clear and fully dissolved, aliquot it into smaller, single-use volumes in sterile tubes. Store at -80°C.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by selectively inhibiting the mPGES-1 enzyme. This action is upstream of several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
References
- 1. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
CAY10526 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the mPGES-1 inhibitor, CAY10526.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-established target of this compound is microsomal prostaglandin E2 synthase-1 (mPGES-1). By selectively inhibiting mPGES-1, this compound blocks the conversion of PGH2 to prostaglandin E2 (PGE2), a key inflammatory mediator.
Q2: Are there any known off-target binding partners for this compound?
Q3: this compound has been shown to affect signaling pathways like PI3K/AKT, JAK/STAT, and TGF-β/Smad3. Are these considered off-target effects?
A3: The observed modulation of the PI3K/AKT, JAK/STAT, and TGF-β/Smad3 pathways by this compound in certain cancer cell lines is currently understood to be a downstream consequence of its on-target inhibition of the mPGES-1/PGE2 axis, rather than a direct off-target binding event.[4] PGE2 is known to influence a wide array of signaling cascades, and by reducing its production, this compound indirectly impacts these pathways. However, without direct binding studies, a true off-target effect cannot be entirely ruled out.
Q4: My cells are showing unexpected phenotypes after this compound treatment. How can I begin to investigate potential off-target effects?
A4: If you observe unexpected cellular responses, a systematic approach is recommended. First, confirm the on-target effect by measuring PGE2 levels to ensure the compound is active. Next, consider performing a broad kinase screen or a proteome-wide thermal shift assay (CETSA) to identify potential binding partners. It is also advisable to use a structurally distinct mPGES-1 inhibitor as a control; if the unexpected phenotype persists with a different inhibitor, it is more likely to be an on-target class effect.
Q5: What is the typical concentration range for this compound in cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. In T-cell lymphoma cell lines, concentrations between 10-80 µM have been used, with an IC50 for cell viability at 24 hours reported to be 27.64 µM in Hut78 cells.[4][5] However, in other studies, no cytotoxic effects were observed at concentrations up to 50 µM over 3 days in different cell lines.[6] It is crucial to perform a dose-response curve for your specific cell line and assay.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., CCK-8, MTT) with this compound.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell number per well. Too few or too many cells can lead to unreliable results. Ensure consistent seeding across all wells. |
| Compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in media. Precipitated compound will lead to inaccurate dosing. |
| Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions. |
| Cell Line Health | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). High passage numbers can also affect cell behavior. |
Problem 2: Difficulty confirming downstream signaling effects (e.g., p-AKT, p-STAT3) by Western Blot.
| Possible Cause | Suggested Solution |
| Weak or No Signal | Increase protein load, optimize primary antibody concentration (try a titration), or use a more sensitive ECL substrate. Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors. |
| High Background | Optimize blocking conditions (e.g., 5% BSA or non-fat milk in TBST for 1 hour). Ensure adequate washing steps between antibody incubations. Titrate down the primary or secondary antibody concentration. |
| Non-Specific Bands | Use a positive control lysate known to express the target protein to confirm antibody specificity. Ensure the sample has not degraded by using fresh lysates. |
| Inconsistent Loading | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes by performing a BCA or Bradford assay. |
Problem 3: Ambiguous results in apoptosis assays (e.g., Annexin V/PI flow cytometry).
| Possible Cause | Suggested Solution |
| High Percentage of Necrotic Cells (Annexin V+/PI+) | This could be due to a very high concentration of this compound or harvesting cells too late after treatment. Perform a dose-response and time-course experiment. Also, handle cells gently during harvesting and staining to avoid mechanical membrane damage. |
| High Background Staining | Ensure cells are washed properly and that the appropriate compensation is set between the Annexin V and PI channels on the flow cytometer. Use unstained and single-stain controls to set up your gates correctly. |
| Low Percentage of Apoptotic Cells | The concentration of this compound may be too low, or the incubation time too short to induce a measurable apoptotic response in your cell line. Optimize these parameters. |
| Cell Clumping | Cell aggregates can block the flow cytometer and lead to inaccurate results. Ensure a single-cell suspension by gently pipetting or passing the sample through a cell strainer before analysis. |
Experimental Protocols
Cell Viability Assessment using CCK-8
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the desired final concentrations to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Culture cells with the desired concentrations of this compound for the determined time period. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.
Western Blot for PI3K/AKT Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane as in step 8. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: On-target mechanism of this compound and its downstream effects.
Caption: Workflow for investigating potential off-target effects.
References
- 1. sinobiological.com [sinobiological.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526 In Vivo Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10526 in in vivo experiments. The information is compiled from available research literature to address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). By inhibiting mPGES-1, it blocks the production of prostaglandin E2 (PGE2).[1][2][3] PGE2 has been implicated in promoting immunosuppressive environments in the context of cancer. Therefore, by reducing PGE2 levels, this compound can restore host immunity by modulating the function of various immune cells.[1][3]
Q2: What are the reported in vivo dosages of this compound?
Reported dosages of this compound in mouse models have varied depending on the study and cancer model. Dosages of 5 mg/kg and 50 mg/kg administered via intraperitoneal (i.p.) injection have been documented.[1][3] One study noted that a 5 mg/kg dose was effective in an immune-competent mouse model, which was ten times lower than the 50 mg/kg dose used in an immune-deficient nude mouse model.[3]
Q3: Has this compound shown any cytotoxic effects?
In vitro studies on 1601 lung tumor cells showed no cytotoxic effects with this compound concentrations up to 50 μM for 3 days.[1][3] However, in Hut78 T-cell lymphoma cells, this compound was found to inhibit cell proliferation by inducing apoptosis.[2]
Q4: What are the observed effects of this compound on the immune system in vivo?
In a Gprc5a-knockout mouse model of lung metastasis, treatment with this compound led to a suppression of myeloid-derived suppressor cells (MDSCs) and F4/80+ /CD11b+ macrophages (tumor-associated macrophages or TAMs).[1][3] Concurrently, there was a significant restoration of Natural Killer (NK) cells, as well as CD4+ and CD8+ T cells.[1][3]
Troubleshooting Guide
Issue: I am not observing the expected therapeutic effect in my in vivo model.
Possible Causes & Solutions:
-
Suboptimal Dosage: The therapeutic effect of this compound can be dose-dependent. A study on lung metastasis in immunocompetent mice showed significant effects at a 5 mg/kg daily dose, while a study on subcutaneous melanoma in immunodeficient mice used a much higher dose of 50 mg/kg.[1][3] Consider a dose-response study to determine the optimal concentration for your specific animal model and disease context.
-
Immune Status of the Animal Model: The therapeutic efficacy of this compound in some cancer models is linked to its ability to restore host immunity.[3] Therefore, its effect may be more pronounced in immunocompetent animal models compared to immunodeficient models like nude mice.[3]
-
Tumor Microenvironment: The composition of the tumor microenvironment, particularly the presence of immunosuppressive cells like MDSCs and TAMs, can influence the efficacy of this compound.[1][3]
Issue: I am concerned about potential off-target or toxic effects.
Possible Causes & Solutions:
-
High Dosage: While specific toxicity studies are not widely published, using excessively high doses of any compound increases the risk of adverse effects. It is advisable to start with doses reported in the literature (e.g., 5 mg/kg) and perform careful observation for any signs of toxicity.[1][3]
-
Route and Frequency of Administration: The cited studies used daily intraperitoneal injections for 7 days.[1][3] The administration route and frequency should be carefully considered and monitored for any local or systemic adverse reactions.
Data Summary
Table 1: Summary of In Vivo Studies Using this compound
| Animal Model | Cancer Type | Dosage | Administration Route | Duration | Key Findings | Reference |
| Gprc5a-knockout mice (immunocompetent) | Lung Metastasis | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Significantly suppressed lung tumor metastasis; reduced PGE2; suppressed MDSCs and TAMs; restored NK, CD4+, and CD8+ T cells. | [1][3] |
| Nude mice (immunodeficient) | Subcutaneous Melanoma | 50 mg/kg | Not specified | Not specified | Inhibited tumor growth. | [3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Lung Metastasis Mouse Model
This protocol is based on the methodology described in the study by Li et al. (2020).[3]
-
Animal Model: Gprc5a-knockout mice.
-
Tumor Cell Inoculation: Lung tumor cells (e.g., SJT-1601) are injected intravenously (i.v.) to establish the lung metastasis model.
-
Treatment Initiation: Seven days post-tumor cell injection, treatment with this compound is initiated.
-
Drug Preparation: Prepare a solution of this compound for intraperitoneal injection. The vehicle used for dissolution should be optimized and tested for any intrinsic toxicity.
-
Administration: Administer this compound via daily intraperitoneal (i.p.) injection at a dose of 5 mg/kg for 7 consecutive days.
-
Monitoring: Monitor the health of the mice daily, including body weight, activity, and any signs of distress.
-
Endpoint Analysis: Mice are typically sacrificed at a predetermined endpoint (e.g., day 21). Tissues of interest (e.g., lungs) are collected for analysis, which may include histology (H&E staining), ELISA for PGE2 levels, and flow cytometry for immune cell populations.[1][3]
Visualizations
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis and reducing immune suppression.
Caption: Experimental workflow for an in vivo study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526 Technical Support Center: Stability and Storage Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of CAY10526, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: The solid form of this compound should be stored at -20°C for long-term stability, with some suppliers indicating it can be stored at this temperature for up to 3 years.[1] For shorter periods, storage at 4°C is also mentioned, provided it is sealed and protected from moisture and light.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1][3][4] Ethanol can also be used, but the solubility is significantly lower.[1][3][4] For experiments involving aqueous buffers, a stock solution in DMSO can be further diluted in a buffer like PBS (pH 7.2).[3]
Q3: How should I store this compound stock solutions?
A: Stock solutions of this compound in DMSO or DMF should be stored at -80°C for optimal stability, with recommendations to use within 6 months to a year.[1][4][5] For shorter-term storage (up to 1 month), -20°C is also acceptable.[4][5] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
Q4: Can I store this compound solutions at room temperature?
A: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the day of use.[5] Shipping of the solid compound may occur at room temperature, but it should be transferred to the recommended storage conditions upon receipt.[1][4]
Q5: I see some precipitate in my this compound solution after thawing. What should I do?
A: If you observe precipitation after thawing, you can gently warm the solution to 37°C or 60°C and use sonication or vortexing to aid in redissolving the compound.[2][4][5] Ensure the vial is tightly sealed to prevent solvent evaporation. Using newly opened, anhydrous DMSO is also crucial as hygroscopic DMSO can negatively impact solubility.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate concentration of the stock solution. | 1. Ensure the compound and its solutions are stored at the recommended temperatures (-20°C for solid, -80°C for solutions). 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[4] 3. Verify the initial weight of the compound and the volume of the solvent used for stock preparation. If possible, confirm the concentration using analytical methods. |
| Precipitation of this compound in aqueous media during experiments. | The solubility of this compound is low in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Ensure the final concentration of DMSO in your aqueous working solution is sufficient to keep this compound dissolved. A 1:1 mixture of DMSO:PBS (pH 7.2) has been reported to dissolve this compound at 0.5 mg/mL.[3] 2. Prepare fresh dilutions from a concentrated stock solution immediately before use. |
| Difficulty dissolving the this compound powder. | The compound may require assistance to fully dissolve, especially at higher concentrations. | 1. Use sonication to aid dissolution.[1] 2. Gentle warming of the solution (e.g., to 37°C or 60°C) can also help.[2][5] 3. Ensure you are using a recommended solvent like DMSO or DMF at an appropriate volume. |
Data Presentation
Table 1: this compound Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store sealed, away from moisture and light.[1][5] |
| 4°C | Short-term | Store sealed, away from moisture and light.[2] | |
| In Solvent (e.g., DMSO, DMF) | -80°C | 6 months - 1 year | Recommended for long-term stability.[1][4][5] |
| -20°C | Up to 1 month | Suitable for short-term storage.[4][5] |
Table 2: this compound Solubility
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| DMSO | 16 - 66.67 mg/mL | 51.4 - 214.3 mM | Sonication and warming may be required.[1][3][4][5] Use newly opened DMSO.[5] |
| DMF | 16 - 30 mg/mL | 51.4 - 96.4 mM | Sonication is recommended.[1][3][4] |
| Ethanol | 1 mg/mL | 3.2 mM | Sonication is recommended.[1][3][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.6 mM | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 321.39 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial or warm it gently to 37°C or 60°C until the compound is completely dissolved.[2][5]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage.[4][5]
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the this compound stock solution (from Protocol 1) at room temperature.
-
Dilution: Dilute the stock solution to the final desired concentration in your cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. It is recommended to add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits mPGES-1 in the prostaglandin E2 synthesis pathway.
References
CAY10526 interference with common assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10526, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][][4] This guide is intended for researchers, scientists, and drug development professionals to help navigate potential assay interferences and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][][4] By inhibiting mPGES-1, it blocks the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation.[1] this compound has been shown to inhibit cancer cell growth and induce apoptosis by modulating signaling pathways such as JAK/STAT, TGF-β/Smad3, and PI3K/AKT.
Q2: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For stock solutions, it is recommended to dissolve this compound in DMSO.
Q3: What is the recommended storage condition for this compound?
This compound should be stored at -20°C for long-term stability.[1] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.
Troubleshooting Guides for Common Assays
Cell Viability Assays (MTT, CCK-8/WST-8)
Q4: My cell viability results with this compound are inconsistent. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors:
-
Compound Precipitation: this compound, especially at high concentrations, might precipitate in the culture medium.
-
Recommendation: Visually inspect the wells for any precipitate after adding this compound. Prepare fresh dilutions from the stock solution for each experiment and ensure proper mixing.
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.
-
Recommendation: Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically below 0.5%). Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability.
-
-
Interaction with Assay Reagents: Although not specifically reported for this compound, some small molecules can directly interact with the tetrazolium salts (MTT, WST-8) or the formazan product.
-
Recommendation: To test for direct interference, incubate this compound with the assay reagent in cell-free medium. Any color change in the absence of cells would indicate direct interaction.
-
Q5: I am observing lower/higher than expected absorbance values in my MTT/CCK-8 assay. How can I troubleshoot this?
-
Low Absorbance:
-
Insufficient Incubation Time: The incubation time with the reagent may not be sufficient for formazan production, especially with slow-metabolizing cells.
-
Recommendation: Optimize the incubation time for your specific cell line.
-
Cell Number: A low number of viable cells will result in a weak signal.
-
Recommendation: Ensure you are seeding an optimal number of cells per well.
-
-
High Background Absorbance:
-
Contamination: Bacterial or yeast contamination can reduce the tetrazolium salt and produce a false-positive signal.
-
Recommendation: Regularly check your cell cultures for contamination.
-
Phenol Red: Phenol red in the culture medium can interfere with absorbance readings.
-
Recommendation: Use a culture medium without phenol red for the assay.
-
PGE2 Enzyme Immunoassay (EIA)
Q6: My PGE2 EIA results show high variability after treatment with this compound. What are the possible reasons?
High variability in EIA can be due to:
-
Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents can lead to significant variability.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents where possible.[5]
-
-
Inadequate Washing: Insufficient washing between steps can result in high background.
-
Recommendation: Ensure all wells are washed thoroughly and consistently according to the assay protocol.
-
-
Sample Matrix Effects: Components in the cell culture supernatant or sample lysate can interfere with the antibody-antigen binding.
Q7: I am not seeing the expected decrease in PGE2 levels after this compound treatment. What should I check?
-
Compound Inactivity: The this compound may have degraded.
-
Recommendation: Use a fresh aliquot of this compound for your experiment.
-
-
Insufficient Treatment Time or Concentration: The concentration of this compound or the duration of treatment may not be sufficient to inhibit PGE2 synthesis in your cell model.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions.
-
-
Cellular Health: If the cells are not healthy, their enzymatic activity, including mPGES-1, may be compromised.
-
Recommendation: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Flow Cytometry for Apoptosis (Cleaved Caspase-3)
Q8: I am having trouble detecting an increase in cleaved caspase-3 positive cells after this compound treatment. What could be wrong?
-
Timing of Analysis: The peak of caspase-3 activation can be transient.
-
Recommendation: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after this compound treatment.
-
-
Antibody Staining Issues: Improper fixation, permeabilization, or antibody concentration can lead to poor staining.
-
Recommendation: Optimize the fixation and permeabilization steps for your cell type. Titrate the anti-cleaved caspase-3 antibody to find the optimal concentration.
-
-
Cell Viability: If the cells have progressed to late-stage apoptosis or necrosis, the integrity of the cleaved caspase-3 epitope may be compromised.
-
Recommendation: Co-stain with a viability dye (e.g., propidium iodide or DAPI) to distinguish between apoptotic and necrotic cells.
-
Q9: My flow cytometry data shows high background fluorescence. How can I reduce it?
-
Nonspecific Antibody Binding: The antibody may be binding non-specifically to the cells.
-
Recommendation: Include an isotype control to assess the level of non-specific binding. Block non-specific binding sites with serum or BSA.
-
-
Autofluorescence: Some cell types exhibit high intrinsic fluorescence.
-
Recommendation: Use a brighter fluorochrome-conjugated antibody to improve the signal-to-noise ratio. Include an unstained control to measure the level of autofluorescence.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | Hut78 (T-cell lymphoma) | 27.64 µM (at 24h) | CCK-8 | [8] |
| IC50 | Melanoma cell lines | <5 µM | Cell Viability Assay | [1] |
| PGE2 Inhibition | Hut78 cells | Dose-dependent decrease | EIA | [8] |
| Apoptosis Induction | Hut78 cells | Significant increase with this compound treatment | Flow Cytometry | [8] |
Experimental Protocols
Cell Viability (CCK-8) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9][10] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add various concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[5][9][10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][9][10]
PGE2 Enzyme Immunoassay (EIA)
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant to remove any cell debris. Dilute the samples if necessary.
-
Assay Procedure: Follow the manufacturer's protocol for the specific PGE2 EIA kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a PGE2-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
Flow Cytometry for Cleaved Caspase-3
-
Cell Treatment: Treat cells with this compound or a vehicle control for the predetermined optimal time.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin- or methanol-based).
-
Antibody Staining: Incubate the cells with a fluorochrome-conjugated anti-cleaved caspase-3 antibody or an unconjugated primary antibody followed by a fluorescent secondary antibody. Include an isotype control.
-
Data Acquisition: Analyze the cells on a flow cytometer, collecting data from a sufficient number of events (e.g., 10,000-20,000).
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells positive for cleaved caspase-3.
Visualizations
Caption: this compound signaling pathway.
Caption: Cell viability assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. myadlm.org [myadlm.org]
- 8. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize CAY10526 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using CAY10526 and preventing common issues such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my cell culture medium?
A1: this compound, like many small molecule inhibitors, is hydrophobic. It exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) but has significantly lower solubility in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[1][2] When a concentrated DMSO stock solution is diluted into the aqueous medium, the solvent environment shifts dramatically, causing the compound to exceed its solubility limit and precipitate out of the solution.[3] For instance, the solubility of this compound in a 1:1 mixture of DMSO and PBS is only 0.5 mg/mL, which is much lower than in pure DMSO.[1]
Q2: What is the recommended procedure for preparing this compound stock and working solutions to minimize precipitation?
A2: Following a careful, stepwise dilution protocol is critical to maintaining the solubility of this compound. The goal is to avoid rapid changes in the solvent environment and to keep the final concentration of both the compound and the organic solvent within acceptable limits for your experiment.
Experimental Protocol: Preparation of this compound Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Weigh the required amount of this compound powder (Formula Weight: 311.1 g/mol ).[1]
-
Add 100% DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, sonicate or gently warm the solution (up to 60°C).[4][5] Ensure the vial is sealed to prevent evaporation.
-
Visually confirm that all solid has dissolved before proceeding.
-
Store the stock solution in aliquots at -80°C for long-term stability (up to 6 months).[5][6]
-
-
Intermediate Dilution (Optional but Recommended):
-
For final concentrations in the low micromolar range, it is helpful to first prepare an intermediate dilution (e.g., 1 mM) from your high-concentration stock using 100% DMSO. This reduces the volume of concentrated stock needed for the final dilution, making the process more accurate and gentle.
-
-
Working Solution Preparation:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Ensure the final concentration of DMSO in the culture medium is low, typically below 0.2% and ideally below 0.1%, to prevent solvent-induced cell toxicity.[2][7]
-
Caption: Recommended workflow for preparing this compound solutions.
Q3: Are there alternative solvents or solubilizing agents that can improve solubility in media?
A3: Yes, for challenging applications, solubilizing agents can be employed.
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): This is a cyclodextrin derivative used to increase the aqueous solubility of hydrophobic compounds. An effective formulation for in vivo use involves a co-solvent system of 10% DMSO and 90% (20% SBE-β-CD in saline).[5] A similar principle can be adapted for in vitro experiments to enhance solubility.
-
DMF (Dimethylformamide): this compound is also soluble in DMF.[1][4] However, DMF can be as toxic to cells as DMSO, so the final concentration in the media must be carefully controlled.[7]
-
Ethanol: Solubility in ethanol is very limited (1 mg/mL) and is generally not recommended for preparing high-concentration stock solutions.[1][4]
Q4: My solution has already precipitated. What can I do to recover it?
A4: If precipitation has occurred in your final working solution, you can try the following, although prevention is always the best approach:
-
Gentle Warming: Warm the medium to 37°C in a water bath.
-
Agitation: Gently vortex or sonicate the solution for a short period.[7]
-
Filtration: As a last resort, you can filter the medium using a 0.2 µm filter to remove the precipitate.[3][8] Crucially, be aware that this will remove the precipitated compound, leading to an unknown and lower final concentration of active this compound in your experiment. [3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Media becomes cloudy or hazy immediately upon adding this compound. | 1. The final concentration of this compound is too high for its aqueous solubility. 2. The stock solution was added too quickly ("shock precipitation"). 3. The final DMSO concentration is too low to keep the compound in solution. | 1. Re-evaluate the required final concentration. The IC50 for this compound is often in the low micromolar range (e.g., 1.8 µM for PGE2 inhibition, <5 µM for some melanoma cells).[1][6] 2. Follow the recommended protocol: add the stock solution dropwise to pre-warmed, vortexing media. 3. Ensure your dilution scheme results in a final DMSO concentration that is sufficient but non-toxic (0.1-0.2%). |
| Visible particles appear in the media after incubation. | 1. Delayed precipitation due to temperature changes or interaction with media components. 2. The compound is binding to serum proteins and precipitating.[2] | 1. Prepare fresh working solutions immediately before each experiment. 2. Consider reducing the serum concentration in your media if experimentally viable. 3. Use a solubilizing agent like SBE-β-CD.[5] |
| Inconsistent or no biological effect observed in experiments. | 1. The actual concentration of soluble this compound is lower than calculated due to precipitation. 2. The compound has degraded in the stock solution. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions for each experiment from a properly stored stock solution.[5][6] 3. Re-evaluate your dilution protocol to ensure solubility is maintained. |
Technical Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 16 - 66.67 | 51.4 - 214.3 | Sonication and warming to 60°C can significantly increase solubility.[1][4][5] |
| DMF | 16 - 30 | 51.4 - 96.4 | Sonication is recommended.[1][4] |
| Ethanol | 1 | 3.2 | Limited solubility.[1][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.6 | Demonstrates a significant drop in solubility in aqueous buffer.[1] |
This compound Signaling Pathway Inhibition
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is a key enzyme in the production of prostaglandin E2 (PGE2).[1][6] PGE2 is involved in inflammation and cancer progression. Additionally, this compound has been shown to inhibit several downstream signaling pathways implicated in cell proliferation and survival, such as JAK/STAT, TGF-β/Smad3, and PI3K/AKT in T-cell lymphoma cells.[9]
Caption: this compound inhibits mPGES-1 and downstream signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CAY10526.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). By inhibiting mPGES-1, this compound blocks the conversion of PGH2 to prostaglandin E2 (PGE2), a key mediator of inflammation and cell proliferation. This inhibition of PGE2 production leads to the suppression of tumor growth and the induction of apoptosis in various cancer cell lines.
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound in cell-based assays?
The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Published studies have used concentrations ranging from 1.8 µM to 300 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.
Q4: How should this compound be stored?
This compound powder should be stored at -20°C. Stock solutions prepared in solvents like DMSO can also be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Dose-Response Curve Optimization
Q: My dose-response curve for this compound is not showing a clear sigmoidal shape or the IC50 value is inconsistent between experiments. What could be the issue?
A: Several factors can contribute to inconsistent dose-response curves. Here are some troubleshooting steps:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Overly confluent or sparse cultures can respond differently to the compound.
-
Compound Stability: this compound, like many small molecules, can be susceptible to degradation, especially when stored in solution for extended periods.[2] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Solvent Effects: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your culture medium is consistent across all wells (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).
-
Incubation Time: The optimal incubation time can vary between cell lines. It may be necessary to perform a time-course experiment to determine the point at which the maximal effect of this compound is observed.
-
Assay Choice: The type of cell viability assay used can influence the results. Metabolic assays (e.g., MTT, XTT) measure metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity to confirm your results.
PGE2 ELISA Assay
Q: I am not detecting a significant decrease in PGE2 levels after treating my cells with this compound. What should I check?
A: Here are some potential reasons and solutions:
-
Insufficient this compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to see a significant effect. Refer to your dose-response data to ensure you are using an appropriate concentration.
-
Sample Handling: PGE2 is a lipid mediator that can be unstable. Ensure that cell culture supernatants are collected promptly and stored at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles of the samples.
-
ELISA Kit Performance: Ensure the ELISA kit is not expired and has been stored correctly. Run the positive and negative controls provided with the kit to validate its performance.
-
Cellular mPGES-1 Expression: Confirm that your cell line expresses mPGES-1. If the expression is low or absent, this compound will not have a significant effect on PGE2 production.
Western Blot Analysis
Q: I am having trouble detecting changes in the phosphorylation status of proteins in the JAK/STAT, PI3K/AKT, or TGF-β/Smad3 pathways after this compound treatment. What can I do?
A: Detecting phosphorylated proteins can be challenging. Here are some tips:
-
Sample Preparation: Work quickly and keep samples on ice at all times to minimize the activity of phosphatases.[3] Include phosphatase and protease inhibitors in your lysis buffer.[3]
-
Blocking: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[3][4] Use bovine serum albumin (BSA) or a commercial protein-free blocking buffer instead.[3][4]
-
Antibody Selection: Use antibodies that are specifically validated for the detection of the phosphorylated form of your protein of interest.
-
Positive Controls: Include a positive control where the pathway of interest is known to be activated to ensure that your antibodies and detection system are working correctly.
-
Loading Controls: When comparing the levels of phosphorylated proteins, it is crucial to also probe for the total protein to normalize for any differences in protein loading.
Apoptosis Assay (Annexin V/PI Staining)
Q: My Annexin V/PI staining results are ambiguous, with poor separation between live, apoptotic, and necrotic populations. What could be the cause?
A: Clear gating in flow cytometry for apoptosis is critical. Consider the following:
-
Compensation: Ensure proper compensation is set between the FITC (Annexin V) and PI channels to correct for spectral overlap. Use single-stained controls for accurate compensation.[1][5]
-
Cell Handling: Be gentle when harvesting and staining cells. Excessive centrifugation speeds or vigorous vortexing can damage cell membranes and lead to false-positive PI staining.[1] For adherent cells, enzymatic detachment with trypsin can sometimes affect membrane integrity; consider using a gentler detachment solution or scraping.[6]
-
Timing: Analyze samples as soon as possible after staining. Prolonged incubation can lead to secondary necrosis and an increase in the double-positive (Annexin V+/PI+) population.
-
Controls: Always include unstained, Annexin V only, and PI only controls to set your gates correctly.[5]
Data Presentation
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ~30 mg/mL | -20°C or -80°C |
| DMF | ~30 mg/mL | -20°C or -80°C |
| Ethanol | ~1 mg/mL | -20°C or -80°C |
Table 2: Example Dose-Response Data for this compound in Hut78 Cells
| This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| 0 (Vehicle) | 24 | 100 |
| 10 | 24 | 85 |
| 20 | 24 | 60 |
| 27.64 | 24 | 50 (IC50) |
| 40 | 24 | 35 |
| 80 | 24 | 15 |
Note: This is example data based on published literature and will vary depending on the cell line and experimental conditions.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
PGE2 Measurement (ELISA)
-
Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant.
-
Sample Storage: If not assaying immediately, store the supernatant at -80°C.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific PGE2 ELISA kit being used. This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and substrate.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the concentration of PGE2 in the samples based on the standard curve.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Harvesting: After this compound treatment, collect both the floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, Annexin V only, and PI only controls to set up the gates for analysis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
Caption: General experimental workflow for studying the effects of this compound.
Caption: Signaling pathways affected by this compound.
Caption: Logical troubleshooting flow for dose-response curve issues.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
CAY10526 effects on non-target prostaglandins
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the effects of CAY10526 on non-target prostaglandins. It includes troubleshooting advice, frequently asked questions, experimental protocols, and data on the selectivity of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected biological effects in our cell-based assay after treatment with this compound. Could this be due to off-target effects on other prostaglandins?
A1: this compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and is reported to have minimal or no direct inhibitory activity on other key enzymes in the prostaglandin synthesis pathway, such as COX-1, COX-2, mPGES-2, and cytosolic PGES (c-PGES)[1]. One study demonstrated that this compound had no inhibitory effect on the protein expression of mPGES-2, c-PGES, or COX-2 in bone marrow-derived macrophages[1].
However, it is important to consider the following:
-
Indirect Effects: Inhibition of mPGES-1 can lead to a redirection of the prostaglandin H2 (PGH2) substrate towards other prostaglandin synthases, potentially altering the levels of other prostaglandins like PGD2, PGF2α, prostacyclin (PGI2), and thromboxane A2 (TXA2)[2][3]. This is a plausible indirect off-target effect.
-
Cell-Specific Expression: The expression levels of different prostaglandin synthases can vary significantly between cell types. In a cell line that highly expresses other synthases, a shunting of PGH2 could lead to a more pronounced increase in other prostaglandins.
-
Compound Purity and Handling: Ensure the purity of your this compound lot and proper handling to avoid degradation. Refer to the supplier's datasheet for storage and solubility information.
Troubleshooting Steps:
-
Measure Other Prostaglandins: If your experimental system allows, measure the levels of other prostaglandins (PGF2α, PGD2, TXB2, and 6-keto-PGF1α - the stable metabolite of PGI2) in your cell culture supernatant or lysate after this compound treatment. An increase in these prostaglandins could explain the unexpected effects.
-
Use a Second mPGES-1 Inhibitor: To confirm that the observed phenotype is due to mPGES-1 inhibition, consider using a structurally different mPGES-1 inhibitor as a control.
-
Review Literature on Your Cell Type: Investigate the prostaglandin synthase expression profile of your specific cell line to anticipate potential PGH2 shunting effects.
Q2: We are not seeing the expected decrease in PGE2 levels after treating our cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of efficacy of this compound in reducing PGE2 levels:
-
Inhibitor Concentration and Incubation Time: The IC50 of this compound for PGE2 production can vary depending on the cell type and experimental conditions, with reported values ranging from 1.8 µM to less than 5 µM in different cell lines[4][5]. Ensure you are using an appropriate concentration and a sufficient incubation time for the inhibitor to take effect.
-
Cellular Uptake and Metabolism: The compound's ability to reach its intracellular target can be influenced by cell-specific transporters and metabolic enzymes.
-
Alternative PGE2 Synthesis Pathways: While mPGES-1 is a major source of PGE2, other synthases like mPGES-2 and cPGES can also contribute to PGE2 production. If these alternative pathways are highly active in your cell line, the effect of inhibiting mPGES-1 alone may be less pronounced.
-
Assay Sensitivity: Verify that your PGE2 detection method (e.g., ELISA, LC-MS/MS) is sensitive enough to detect the expected changes.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiment: Perform a dose-response curve with a range of this compound concentrations and a time-course experiment to determine the optimal conditions for your specific cell system.
-
Confirm mPGES-1 Expression: Verify that your cells express mPGES-1 at the protein level using Western blot. This compound is most effective in cells with high mPGES-1 expression[5].
-
Check for Compound Degradation: Ensure that your stock solution of this compound is properly stored and has not degraded.
Data on this compound Selectivity
The available data indicates that this compound is a highly selective inhibitor of mPGES-1. While direct quantitative data for this compound against a full panel of prostaglandin synthases is limited in the public domain, studies on similar selective mPGES-1 inhibitors provide strong evidence for its specificity.
| Enzyme Target | This compound Activity/Selectivity | Reference |
| mPGES-1 | Inhibitor (IC50 = 1.8 µM in LPS-stimulated RAW 264.7 cells) | [4] |
| COX-1 | No significant inhibition | [6] |
| COX-2 | No effect on expression or activity | [1][4][5] |
| mPGES-2 | No inhibitory effect on protein expression | [1] |
| c-PGES | No inhibitory effect on protein expression | [1] |
| PGD Synthase (PGDS) | Likely no significant inhibition (based on data for similar mPGES-1 inhibitors) | Inferred from[1] |
| PGF Synthase (PGFS) | Likely no significant inhibition (based on data for similar mPGES-1 inhibitors) | Inferred from[1] |
| Thromboxane Synthase (TXAS) | Likely no significant inhibition (based on data for similar mPGES-1 inhibitors) | Inferred from[1] |
| Prostacyclin Synthase (PGIS) | Likely no significant inhibition (based on data for similar mPGES-1 inhibitors) | Inferred from[1] |
Signaling & Experimental Workflow Diagrams
Detailed Experimental Protocols
The following are generalized protocols for assessing the effects of this compound on non-target prostaglandin synthesis. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Thromboxane A2 Synthase (TXAS) Inhibition Assay
This protocol is adapted from commercially available thromboxane A2 synthase inhibitor screening kits.
Materials:
-
Recombinant human TXAS
-
TXAS Assay Buffer
-
Thromboxane B2 (TXB2) ELISA kit
-
PGH2 (substrate)
-
This compound and a known TXAS inhibitor (positive control)
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare assay buffer, reconstitute recombinant TXAS, and prepare a stock solution of PGH2 according to the manufacturer's instructions. Prepare serial dilutions of this compound and the positive control.
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the this compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Add the reconstituted TXAS to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the PGH2 substrate to all wells.
-
Incubate for the recommended time (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution of a stable TXA2 analog or a chemical quencher).
-
-
Detection:
-
Measure the amount of TXB2 (the stable metabolite of TXA2) produced in each well using a TXB2 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of TXAS inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
-
Protocol 2: Cell-Based Assay for PGF2α and PGD2 Production
This protocol outlines a general method for measuring PGF2α and PGD2 in cell culture supernatants.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187)
-
This compound
-
PGF2α and PGD2 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
The following day, replace the medium with fresh, serum-free medium and pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Add the stimulating agent (e.g., LPS at 1 µg/mL) to induce prostaglandin synthesis.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Prostaglandin Measurement:
-
Measure the concentration of PGF2α and PGD2 in the supernatants using their respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of PGF2α and PGD2 in this compound-treated wells to the vehicle-treated wells. Statistically significant changes would indicate an off-target effect.
-
Protocol 3: In Vitro Prostacyclin Synthase (PGIS) Activity Assay
This protocol is a general guide for assessing the direct inhibition of PGIS.
Materials:
-
Microsomal preparations containing PGIS (e.g., from bovine aorta or recombinant source)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
PGH2 (substrate)
-
This compound and a known PGIS inhibitor (positive control)
-
6-keto-PGF1α ELISA kit
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare assay buffer and PGH2 stock solution. Prepare serial dilutions of this compound and the positive control.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the microsomal preparation containing PGIS.
-
Add the this compound dilutions, positive control, or vehicle control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding PGH2.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction with a stop solution (e.g., a solution containing a cyclooxygenase inhibitor to prevent further metabolism of any remaining arachidonic acid).
-
-
Detection:
-
Measure the concentration of 6-keto-PGF1α (the stable metabolite of PGI2) using an ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGIS inhibition for each this compound concentration and determine the IC50 value.
-
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abbexa.com [abbexa.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with CAY10526
Welcome to the technical support center for CAY10526. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers interpret unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] By inhibiting mPGES-1, this compound blocks the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), leading to a decrease in PGE2 levels.[3][4] This compound is often used to investigate the role of the mPGES-1/PGE2 pathway in various biological processes, including inflammation and cancer. It has been shown to induce apoptosis and inhibit cell proliferation in several cancer cell lines.[3][4][5] Notably, it does not directly affect the activity of cyclooxygenase-2 (COX-2).[1][2]
Q2: I am not observing the expected decrease in PGE2 levels after this compound treatment. What could be the reason?
Several factors could contribute to a lack of PGE2 inhibition. Please consider the following:
-
Compound Integrity and Handling: Ensure the compound has been stored correctly, typically at -20°C or -80°C in a sealed container, away from moisture and light, to prevent degradation.[1] Prepare fresh stock solutions and dilutions for each experiment.
-
Cellular Context: The expression of mPGES-1 can vary significantly between cell lines.[3] Verify that your cell line expresses detectable levels of mPGES-1 protein. Low or absent mPGES-1 expression will result in a minimal response to this compound.
-
Experimental Conditions: The concentration of this compound and the treatment duration are critical. The effective concentration can range from the low micromolar to higher micromolar range depending on the cell type and experimental conditions.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific model.
-
PGE2 Measurement Assay: Issues with the PGE2 enzyme-linked immunosorbent assay (ELISA) can lead to inaccurate results. Ensure proper sample preparation, standard curve generation, and adherence to the manufacturer's protocol.[6] Consider validating your assay with positive and negative controls.
Q3: My cells are not undergoing apoptosis after treatment with this compound. Why might this be?
The apoptotic response to this compound can be cell-type specific and dependent on the underlying signaling pathways. Here are some potential reasons for a lack of apoptosis:
-
Cell Line Resistance: Some cell lines may be inherently resistant to the apoptotic effects of PGE2 inhibition.[7][8] This could be due to mutations in apoptotic pathway components or the activation of alternative survival pathways.
-
PGE2-Independent Survival Pathways: The survival of your cells may not be primarily dependent on the mPGES-1/PGE2 axis. In some cases, the anti-tumor effects of this compound are only partially reversible by the addition of exogenous PGE2, suggesting the involvement of other mechanisms.[5]
-
Insufficient Drug Concentration or Treatment Time: Similar to PGE2 inhibition, inducing apoptosis may require higher concentrations or longer incubation times. A time-course and dose-response experiment is crucial.
-
Indirect Effects on the Microenvironment: In some in vivo models, the primary anti-tumor effect of this compound is not direct cytotoxicity but rather the modulation of the tumor microenvironment, such as restoring T-cell immunity.[7][8] This effect would not be observed in a simple in vitro culture.
Q4: I am observing unexpected or paradoxical effects after this compound treatment. What could be happening?
Unexpected results can arise from the complexity of the prostaglandin synthesis pathway and potential off-target effects.
-
Prostaglandin Shunting: Inhibition of mPGES-1 can lead to the accumulation of its substrate, PGH2. This can result in the "shunting" of the pathway towards the production of other prostanoids, such as prostaglandin F2α (PGF2α) and thromboxane B2 (TXB2).[9] These molecules have their own biological activities that could lead to unexpected phenotypes.
-
PGE2-Independent Off-Target Effects: While this compound is selective for mPGES-1, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[10] These off-target interactions could lead to unforeseen biological responses.
-
Activation of Compensatory Signaling Pathways: Cells can adapt to the inhibition of one pathway by upregulating compensatory signaling pathways. This could mask the expected effects of this compound or lead to a different cellular outcome.
Troubleshooting Guides
Problem 1: No significant decrease in PGE2 levels.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Compound Degradation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use immediately. Store aliquots at -80°C to minimize freeze-thaw cycles. | 1. Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). 2. Aliquot the stock solution into single-use tubes and store at -80°C. 3. For experiments, thaw a fresh aliquot and dilute to the final working concentration in cell culture medium. |
| Low mPGES-1 Expression | Confirm mPGES-1 expression in your cell line at the protein level. | Western Blot for mPGES-1: 1. Lyse untreated cells and prepare protein lysates. 2. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. 3. Probe the membrane with a validated primary antibody against mPGES-1. 4. Use an appropriate secondary antibody and chemiluminescent substrate for detection. Include a positive control cell line known to express mPGES-1. |
| Suboptimal Concentration/Time | Perform a dose-response and time-course experiment. | 1. Seed cells and treat with a range of this compound concentrations (e.g., 1 µM to 50 µM). 2. Collect supernatant at different time points (e.g., 12, 24, 48 hours). 3. Measure PGE2 levels in the supernatant using a validated ELISA kit. |
| ELISA Issues | Validate the PGE2 ELISA with appropriate controls. | 1. Run a standard curve with each assay. 2. Include a positive control (e.g., supernatant from cells stimulated to produce high levels of PGE2) and a negative control (e.g., cell-free medium). 3. Spike a known amount of PGE2 into a sample to check for recovery. |
Problem 2: Lack of expected biological effect (e.g., no apoptosis, no change in cell viability).
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Cell Line Insensitivity | Test the effect of this compound in a positive control cell line known to be sensitive to mPGES-1 inhibition. | Select a cell line reported in the literature to be responsive to this compound (e.g., certain melanoma or T-cell lymphoma cell lines) and perform a viability or apoptosis assay in parallel with your experimental cell line.[3][5] |
| PGE2-Independent Survival | Perform a PGE2 rescue experiment. | 1. Treat cells with an effective concentration of this compound. 2. In a parallel group, co-treat with this compound and exogenous PGE2. 3. Assess cell viability or apoptosis. If the effect of this compound is not reversed by PGE2, it suggests a PGE2-independent mechanism. |
| Incorrect Assay for Effect | Use multiple assays to assess the biological outcome. | For apoptosis, use complementary methods such as Annexin V/PI staining by flow cytometry, and western blotting for cleaved caspase-3.[3][4] For cell viability, use both metabolic assays (e.g., MTT) and direct cell counting. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and interpretation, the following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its validation.
Caption: this compound inhibits mPGES-1, leading to decreased PGE2 and downstream pathway modulation.
Caption: A general workflow for validating the effects of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
CAY10526 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of CAY10526 in solution, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A: For optimal long-term stability, this compound stock solutions should be stored under the following conditions.[1][2][3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3]
Q2: How long can I store this compound stock solutions?
A: The stability of this compound in solution is dependent on the storage temperature. As a crystalline solid, it is stable for at least four years when stored at -20°C.[4]
Quantitative Stability Data
The following table summarizes the recommended storage duration for this compound in solution at various temperatures.
| Storage Temperature | Recommended Duration | Source(s) |
| -80°C | 6 months to 1 year | [1][2][3] |
| -20°C | 1 month | [1][3] |
Q3: In which solvents can I dissolve this compound?
A: this compound is soluble in several organic solvents. Preparation of aqueous solutions requires a co-solvent approach. For in vivo experiments, a suggested solvent system is 10% DMSO and 90% (20% SBE-β-CD in saline).[5]
Solubility Data
The table below provides solubility information for this compound in common laboratory solvents. Sonication or warming may be required to achieve complete dissolution.[2][5]
| Solvent | Solubility | Source(s) |
| DMSO | 16 - 66.67 mg/mL | [2][4][5] |
| DMF | 16 - 30 mg/mL | [2][4] |
| Ethanol | 1 mg/mL | [2][4] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Troubleshooting Guide
Issue 1: Precipitation observed in my stock solution after thawing.
-
Possible Cause: The compound may have come out of solution during the freezing or thawing process.
-
Solution: Gently warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound.[3] To prevent this, ensure the stock solution is not stored at a concentration exceeding its solubility limit at room temperature.
Issue 2: Inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in the working solution. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For in vitro assays, do not store aqueous solutions for more than one day.[6]
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution. It is best practice to aliquot the stock solution upon preparation to minimize degradation.[3]
Issue 3: My experimental results do not show the expected inhibition of PGE2.
-
Possible Cause: The concentration of this compound may be too low. The reported IC50 for PGE2 production inhibition in lipopolysaccharide-stimulated RAW 264.7 cells is 1.8 µM.[4] It is advisable to perform a dose-response curve to determine the optimal working concentration for your specific experimental model.[2]
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C or -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Sample Preparation for HPLC: Allow the aliquot to thaw completely and reach room temperature. If any precipitation is observed, follow the troubleshooting guide to redissolve the compound.
-
HPLC Analysis: Analyze the thawed aliquot by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for a long-term stability study.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent results.
References
CAY10526 impact on cell morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CAY10526 in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Action |
| No observable effect on cell morphology or viability | 1. Incorrect concentration: The concentration of this compound used may be too low for the specific cell line. 2. Cell line resistance: The target cells may not express mPGES-1 or have alternative pathways for survival. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. | 1. Optimize concentration: Perform a dose-response experiment to determine the optimal concentration. IC50 values for PGE2 production inhibition are around 1.8 µM in RAW 264.7 cells, while IC50 for cell viability in some melanoma cell lines is less than 5 µM.[1][2] For T-cell lymphoma (Hut78 cells), the IC50 for cell viability at 24 hours was 27.64 µM.[3] 2. Confirm mPGES-1 expression: Verify the expression of microsomal prostaglandin E synthase-1 (mPGES-1) in your cell line using techniques like Western blot or qPCR. This compound selectively inhibits mPGES-1.[1][2][4] 3. Ensure proper handling: Store this compound as a powder at 4°C, protected from moisture and light.[5] For stock solutions, consult the manufacturer's datasheet for appropriate solvents and storage conditions.[1][4] |
| Unexpected changes in cell morphology | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxic effects at the concentration used. 2. Off-target effects: Although selective, high concentrations of any inhibitor can lead to off-target effects. | 1. Include a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound. 2. Use the lowest effective concentration: Determine the lowest concentration of this compound that produces the desired effect to minimize potential off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Inconsistent compound preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure consistent seeding densities and culture conditions. 2. Prepare fresh working solutions: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure consistent potency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][4] This enzyme is a key component in the biosynthesis of prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound effectively reduces the production of PGE2 without affecting the expression of cyclooxygenase-2 (COX-2).[1][2]
Q2: What are the expected effects of this compound on cell morphology?
A2: The primary reported cellular effect of this compound is the induction of apoptosis.[2][6] Therefore, you can expect to observe morphological changes characteristic of apoptosis, such as:
-
Cell shrinkage
-
Membrane blebbing
-
Nuclear condensation and fragmentation
-
Formation of apoptotic bodies
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
Q4: What signaling pathways are affected by this compound?
A4: this compound-mediated inhibition of the mPGES-1/PGE2 pathway has been shown to impact several downstream signaling pathways, including the inhibition of JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways in T-cell lymphoma cells.[6][7] It has also been reported to act as an inhibitor of the NF-κB signaling pathway.[4]
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid. For storage, it is recommended to keep it at 4°C, sealed and protected from moisture and light.[5] It is soluble in organic solvents such as DMSO and DMF.[1][4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Quantitative Data Summary
Table 1: IC50 Values for this compound
| Parameter | Cell Line | IC50 Value | Reference |
| PGE2 Production | RAW 264.7 | 1.8 µM | [1] |
| Cell Viability | Melanoma Cell Lines | <5 µM | [2] |
| Cell Viability (24h) | Hut78 (T-cell lymphoma) | 27.64 µM | [3] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium.[8]
-
Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
-
Assay: Add the cell counting kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability.
2. Apoptosis Assay (e.g., by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
3. Western Blot Analysis
-
Protein Extraction: After treatment with this compound, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., mPGES-1, cleaved caspase-3, proteins from the JAK/STAT, TGF-β/Smad3, or PI3K/AKT pathways) and appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Signaling pathways affected by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Prostaglandin Receptor | TargetMol [targetmol.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel immunochemotherapy based on targeting of cyclooxygenase and induction of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
CAY10526 vs. Celecoxib in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of CAY10526 and celecoxib, focusing on their mechanisms of action, effects on cancer cell signaling, and induction of apoptosis. The information is supported by experimental data from various studies, summarized for ease of comparison.
At a Glance: Key Differences
| Feature | This compound | Celecoxib |
| Primary Target | Microsomal prostaglandin E synthase-1 (mPGES-1)[1] | Cyclooxygenase-2 (COX-2)[2] |
| Mechanism of Action | Inhibits the final step of prostaglandin E2 (PGE2) synthesis[1] | Primarily inhibits the production of prostaglandins, including PGE2, by blocking the COX-2 enzyme. Also exhibits COX-2-independent anti-cancer effects[2][3] |
| Reported Anti-Cancer Effects | Induces apoptosis, inhibits cell proliferation[4] | Induces apoptosis, inhibits cell proliferation, angiogenesis, and metastasis[5][6] |
Quantitative Performance Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and celecoxib in various cancer cell lines as reported in different studies. It is important to note that these values are highly dependent on the specific cancer cell line and the experimental conditions used.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| Melanoma Cell Lines (mPGES-1 expressing) | Melanoma | <5 | Not Specified | [1] |
| T-cell acute lymphoblastic leukemia (T-ALL) | Leukemia | 16.7 | 24 hours | [4] |
| A549 | Lung Cancer | Not specified, but showed inhibitory effect | 48 and 72 hours | [7][8] |
Table 2: IC50 Values of Celecoxib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| Hematopoietic and Epithelial Cell Lines | Various | 35-65 | Not Specified | [5] |
| Urothelial Carcinoma (NTUB1, T24) | Bladder Cancer | Dose-dependent reduction in viability | 24 hours | [9] |
| HCT-15, HT-29 | Colon Cancer | Dose-dependent cytotoxicity | 48 hours | [10] |
| MDA-MB-231 | Breast Cancer | 26.4 ± 0.829 | 48 hours | [11] |
| QBC939 | Cholangiocarcinoma | ~20-40 (estimated from data) | 48 hours | [12] |
| COX-2 Inhibition Assay | N/A | 0.45 | N/A | [13] |
Mechanism of Action and Signaling Pathways
Both this compound and celecoxib exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme in the production of PGE2. By inhibiting mPGES-1, this compound reduces the levels of PGE2, a key inflammatory mediator that promotes tumor growth.[1]
Affected Signaling Pathways:
-
JAK/STAT Pathway: this compound has been shown to inhibit the JAK/STAT signaling pathway.[4]
-
TGF-β/Smad3 Pathway: Inhibition of this pathway by this compound has been observed.[4]
-
PI3K/AKT Pathway: this compound can suppress the PI3K/AKT signaling cascade, which is crucial for cell survival and proliferation.[4]
This compound Signaling Pathway
Celecoxib
Celecoxib is a selective COX-2 inhibitor, thereby blocking the conversion of arachidonic acid to prostaglandins, including PGE2.[2] However, its anti-cancer effects are also mediated through COX-2-independent mechanisms.[3]
Affected Signaling Pathways:
-
COX-2/PGE2 Pathway: As a selective COX-2 inhibitor, celecoxib's primary mechanism involves the downregulation of PGE2 production.[14]
-
NF-κB Pathway: Celecoxib can inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
-
Akt Signaling: Celecoxib has been shown to suppress the Akt signaling pathway, leading to decreased cell survival.
-
Wnt/β-catenin Pathway: This pathway, often dysregulated in cancer, can be inhibited by celecoxib.
Celecoxib Signaling Pathway
Induction of Apoptosis
Both compounds have been demonstrated to induce apoptosis in cancer cells, a key mechanism for their anti-tumor activity.
-
This compound: Studies have shown that this compound induces apoptosis in T-cell lymphoma cells. This is accompanied by an increase in the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[4]
-
Celecoxib: Celecoxib induces apoptosis in a variety of cancer cell lines, often through both COX-2 dependent and independent mechanisms.[2][5] This can involve the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, in urothelial carcinoma cells, celecoxib treatment leads to an increase in Annexin V-positive cells, indicating apoptosis.[9]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the effects of this compound and celecoxib on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting apoptosis pathways by Celecoxib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib attenuates 5-fluorouracil-induced apoptosis in HCT-15 and HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib inhibits proliferation and induces apoptosis via prostaglandin E2 pathway in human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Frontiers | Celecoxib prevents malignant progression of smoking-induced lung tumors via suppression of the COX-2/PGE2 signaling pathway in mice [frontiersin.org]
A Comparative Guide to CAY10526 and PF-04418948: Targeting the Prostaglandin E2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used research compounds, CAY10526 and PF-04418948, which both target the prostaglandin E2 (PGE2) signaling pathway, albeit through different mechanisms. This document summarizes their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes their respective signaling pathways.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The synthesis and signaling of PGE2 are tightly regulated, making it an attractive target for therapeutic intervention. This compound and PF-04418948 are two potent modulators of the PGE2 pathway. This compound acts as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis. In contrast, PF-04418948 is a selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), one of the four receptors through which PGE2 exerts its effects. Understanding the distinct mechanisms and downstream consequences of these two compounds is crucial for their effective application in research and drug development.
Mechanism of Action
This compound is a specific inhibitor of mPGES-1, an enzyme that is often upregulated during inflammation and in various cancers. By inhibiting mPGES-1, this compound selectively blocks the production of PGE2 without affecting the synthesis of other prostanoids, which is a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[1][2]
PF-04418948 is a potent and selective antagonist of the EP2 receptor.[3][4][5] The EP2 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily signals through the Gs-alpha subunit to increase intracellular cyclic AMP (cAMP) levels.[6][7] By blocking this interaction, PF-04418948 prevents the downstream signaling cascade initiated by PGE2 binding to the EP2 receptor.
Signaling Pathways
Below are diagrams illustrating the points of intervention for this compound and PF-04418948 within the PGE2 synthesis and signaling cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
A Comparative Analysis of CAY10526 and LY3023703 for Preclinical Research
This guide provides a detailed, objective comparison of two prominent microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, CAY10526 and LY3023703, to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their experimental needs. The comparison is based on available preclinical and clinical data, focusing on their mechanism of action, impact on signaling pathways, and overall performance.
Mechanism of Action: Targeting Prostaglandin E2 Synthesis
Both this compound and LY3023703 are selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway responsible for the production of prostaglandin E2 (PGE2).[1][2] By inhibiting mPGES-1, these compounds effectively reduce the levels of PGE2, a critical mediator of inflammation, pain, and fever.[1][2] Notably, this targeted approach is designed to avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[3]
A significant distinction in the mechanism of LY3023703 is its documented ability to increase the synthesis of prostacyclin (PGI2), a cardioprotective prostaglandin.[4][5] This is in contrast to COX-2 inhibitors like celecoxib, which can suppress prostacyclin synthesis.[4]
Impact on Cellular Signaling Pathways
This compound has been shown to modulate multiple signaling pathways downstream of PGE2, contributing to its anti-tumor effects. In T-cell lymphoma cells, this compound treatment led to the inhibition of the JAK/STAT, TGF-β/Smad3, and PI3K/AKT signaling pathways. This inhibition was associated with decreased expression of key proteins such as JAK1, JAK2, phosphorylated STAT3, and phosphorylated AKT.
LY3023703 research has primarily focused on its pharmacodynamic effects on prostanoid synthesis. While its direct impact on downstream signaling pathways like PI3K/AKT is not as extensively documented as this compound, its potent inhibition of PGE2 suggests a likely modulation of PGE2-dependent signaling cascades.
Performance Data
In Vitro Efficacy
| Parameter | This compound | LY3023703 | Reference |
| Target | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | [1][2] |
| IC50 | <5 µM in melanoma cell lines | 49.5 ng/mL (ex vivo PGE2 synthesis) | [1][6] |
| Cellular Effects | Inhibits cell proliferation, induces apoptosis, decreases BCL-2 and BCL-XL, increases BAX, BAK, and cleaved caspase-3.[1] | Dose-dependently inhibits PGE2 production in human whole blood ex vivo.[2] | [1][2] |
In Vivo & Clinical Data
| Parameter | This compound | LY3023703 | Reference |
| Model System | Mouse xenograft models (melanoma, lung cancer) | Healthy human subjects (Phase I clinical trial) | [1][5][7] |
| Administration | Intraperitoneal injection | Oral, once daily | [5][7] |
| Efficacy | Significantly suppresses tumor growth and lung metastasis.[1][7] Restores T-cell immunity by suppressing MDSCs and TAMs.[8] | Inhibited ex vivo LPS-stimulated PGE2 synthesis by 91% (day 1) and 97% (day 28) at a 30 mg dose.[4][5] | [1][4][5][7][8] |
| Key Feature | Demonstrates anti-tumor and immunomodulatory effects.[8] | Increased prostacyclin synthesis by up to 115%, unlike celecoxib which inhibited it by 44%.[4][5] | [4][5][8] |
| Adverse Effects | Not extensively reported in available preclinical studies. | Transient elevations of serum aminotransferases, indicating potential liver toxicity, led to discontinuation of clinical development.[4][5][9] | [4][5][9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the effect of this compound or LY3023703 on cell proliferation.
Procedure:
-
Seed a 96-well plate with a cell suspension at a density of 5,000 cells/well in 100 µL of culture medium.[8][10]
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[8][10]
-
Add 10 µL of various concentrations of the test compound (this compound or LY3023703) to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Measure the absorbance at 450 nm using a microplate reader.[8][10]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound or LY3023703.
Procedure:
-
Seed cells in a culture dish and treat with the desired concentrations of the inhibitor for the specified time.
-
Collect both adherent and floating cells and centrifuge at a low speed.[11]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[11]
Western Blotting
This protocol is for detecting changes in protein expression in key signaling pathways.
Procedure:
-
Treat cells with this compound or LY3023703, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved caspase-3, GAPDH) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using a chemiluminescence detection system.[12]
PGE2 Quantification (Enzyme Immunoassay - EIA)
This protocol is for measuring the concentration of PGE2 in cell culture supernatants or other biological fluids.
Procedure:
-
Collect cell culture supernatants or other biological samples.
-
Use a commercial PGE2 EIA kit and follow the manufacturer's instructions.[13]
-
Briefly, add standards and samples to a microtiter plate pre-coated with an antibody.[14][15]
-
Add a PGE2-alkaline phosphatase conjugate, which competes with the PGE2 in the sample for antibody binding sites.[16]
-
After incubation and washing, add a substrate solution. The intensity of the color developed is inversely proportional to the amount of PGE2 in the sample.[16][17]
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) and determine the PGE2 concentration from a standard curve.[16]
Conclusion
Both this compound and LY3023703 are potent and selective inhibitors of mPGES-1, offering valuable tools for studying the role of PGE2 in various physiological and pathological processes.
This compound is well-characterized in preclinical cancer models, demonstrating anti-proliferative, pro-apoptotic, and immunomodulatory effects. Its ability to inhibit multiple oncogenic signaling pathways makes it a strong candidate for cancer research.
LY3023703 provides a unique profile with its documented increase in cardioprotective prostacyclin, making it an interesting tool for cardiovascular and inflammation research where sparing PGI2 is critical. However, its development was halted due to liver toxicity in humans, a crucial consideration for any translational research.[4][5][9]
The choice between these two compounds will ultimately depend on the specific research question, the model system being used, and the signaling pathways of interest. For studies focused on oncology and tumor immunology, this compound has a more extensive and directly relevant body of literature. For investigations into the differential roles of prostanoids in inflammation and cardiovascular biology, LY3023703 offers a distinct pharmacological profile.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. LY3023703 | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. toolsbiotech.com [toolsbiotech.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elkbiotech.com [elkbiotech.com]
- 15. arigobio.cn [arigobio.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
Validating CAY10526 Results: A Head-to-Head Comparison with mPGES-1 siRNA
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is paramount. This guide provides a comprehensive comparison of CAY10526, a potent mPGES-1 inhibitor, with the genetic knockdown approach of mPGES-1 using small interfering RNA (siRNA). By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a crucial resource for validating the on-target effects of this compound and understanding its place in prostaglandin E2 research.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] Elevated PGE2 levels are implicated in a range of pathologies, including inflammation, pain, and cancer, making mPGES-1 a prime therapeutic target.[1][2] this compound is a selective inhibitor of mPGES-1, reducing PGE2 production without affecting the upstream cyclooxygenase (COX) enzymes.[3] However, as with any pharmacological agent, validating its specificity and understanding potential off-target effects is crucial.
This guide directly compares the outcomes of mPGES-1 inhibition via this compound with the highly specific genetic silencing achieved by mPGES-1 siRNA. This comparison is essential for interpreting experimental results and confirming that the observed effects of this compound are indeed due to the inhibition of mPGES-1.
Quantitative Comparison of this compound and mPGES-1 Silencing
The following table summarizes the expected outcomes when inhibiting mPGES-1 activity using either this compound or mPGES-1 siRNA. The data is a composite representation from multiple studies to provide a comparative overview.
| Parameter | This compound Treatment | mPGES-1 siRNA | Key Considerations |
| mPGES-1 Protein Expression | No direct inhibition of existing protein, but can lead to downstream regulation of expression with prolonged treatment.[4] | Significant reduction in mPGES-1 protein levels. | siRNA provides a direct and potent method to reduce the target protein amount. |
| PGE2 Production | Dose-dependent inhibition of PGE2 synthesis.[4][5] | Significant and specific reduction in PGE2 levels. | Both methods are effective in reducing PGE2; siRNA offers a more targeted genetic validation. |
| Prostanoid Shunting | May cause a shift in PGH2 metabolism towards other prostanoids like PGI2 or thromboxane.[6] | Genetic deletion of mPGES-1 has been shown to shunt PGH2 towards the thromboxane pathway.[6] | The redirection of the PGH2 substrate can lead to altered biological effects, which needs to be considered in data interpretation. |
| Off-Target Effects | Potential for off-target interactions, although this compound is reported to be highly selective for mPGES-1 over COX enzymes.[3] | Off-target effects can occur due to unintended silencing of other genes, though this can be minimized with careful siRNA design and concentration optimization.[7][8][9] | Both approaches have potential off-target effects that need to be controlled for, for instance, by using multiple different siRNA sequences. |
| Cell Viability | Can induce apoptosis and inhibit cell proliferation in cancer cell lines, an effect attributed to mPGES-1/PGE2 pathway inhibition.[3][5] | Knockdown of mPGES-1 can similarly lead to reduced cell viability in cancer models. | The phenotypic outcomes on cell viability should be comparable if this compound is acting on-target. |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are provided below for both this compound treatment and mPGES-1 siRNA transfection, followed by the protocol for measuring PGE2 levels.
This compound Treatment Protocol (In Vitro)
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1-50 µM).[5]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO). Incubate for the desired period (e.g., 24-72 hours).[5]
-
Sample Collection: After incubation, collect the cell culture supernatant for PGE2 measurement and lyse the cells for protein or RNA analysis.
mPGES-1 siRNA Transfection Protocol
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
siRNA Preparation: Dilute the mPGES-1 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Sample Collection: After incubation, collect the cell culture supernatant for PGE2 analysis and lyse the cells to verify knockdown efficiency by Western blot or qPCR.
Prostaglandin E2 (PGE2) Measurement by ELISA
-
Sample Preparation: Collect cell culture supernatants from both this compound-treated and siRNA-transfected cells. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Adding a PGE2-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the targeted biological pathway, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and mPGES-1 siRNA.
Caption: Targeted inhibition of the PGE2 synthesis pathway.
By employing both pharmacological and genetic inhibition strategies, researchers can more confidently attribute the observed biological effects to the specific inhibition of mPGES-1. This dual approach strengthens the validity of experimental findings and provides a more complete picture of the role of the mPGES-1/PGE2 signaling axis in health and disease.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10526: A Comparative Analysis of its Specificity for mPGES-1 over COX-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of CAY10526, focusing on its specificity for microsomal prostaglandin E synthase-1 (mPGES-1) over cyclooxygenase-2 (COX-2). The selective inhibition of mPGES-1 is a promising strategy in drug development, aiming to reduce prostaglandin E2 (PGE2)-mediated inflammation and tumorigenesis while avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
Prostaglandin E2 Synthesis Pathway
The biosynthesis of PGE2 is a critical inflammatory pathway. It begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes, including the inducible COX-2. PGH2 is subsequently isomerized to the pro-inflammatory mediator PGE2 by terminal synthases, with mPGES-1 being a key enzyme in this final step.[1] Targeting mPGES-1 offers a more precise approach to block PGE2 production compared to the broader inhibition of all prostanoids by COX inhibitors.[1][2]
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Compound | Target | Assay Type | Cell Line | IC50 | Effect on COX-2 |
| This compound | mPGES-1 (indirect) | PGE2 Production Inhibition | Lipopolysaccharide-stimulated RAW 264.7 cells | 1.8 µM[3] | No effect on expression[3][4][5][6][7] |
Experimental Evidence of Specificity
Multiple studies confirm the specificity of this compound for mPGES-1.
-
In a study using bone marrow-derived macrophages (BMDMs), Western blot analysis showed that this compound attenuated the lipopolysaccharide (LPS)-induced expression of mPGES-1 in a concentration-dependent manner, but had no inhibitory effect on the protein expression of COX-2.[6]
-
The manufacturer, Cayman Chemical, states that this compound dose-dependently inhibits PGE2 production in LPS-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM, with no effect on COX-2 expression.[3]
-
Another study in T-cell lymphoma cells showed that this compound treatment led to a remarkable downregulation of mPGES-1.[8][9]
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity against mPGES-1 and COX-2, based on common methodologies described in the literature.
mPGES-1 Inhibition Assay (Cell-Based)
This protocol is designed to measure the inhibition of PGE2 production in a cellular context, which is an indicator of mPGES-1 activity.
Caption: Workflow for a cell-based mPGES-1 inhibition assay.
Detailed Steps:
-
Cell Culture: Plate a suitable cell line, such as RAW 264.7 macrophages, at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce the expression of mPGES-1 and COX-2 by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
COX-2 Inhibition Assay (Enzymatic)
This protocol outlines a direct enzymatic assay to measure the inhibitory effect of a compound on purified COX-2.
Caption: Workflow for a direct enzymatic COX-2 inhibition assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine a buffer (e.g., Tris-HCl), purified recombinant COX-2 enzyme, and a heme cofactor.
-
Inhibitor Addition: Add the test compound, this compound, at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 2-10 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable agent, such as a strong acid.
-
Product Detection: Quantify the amount of product formed. This can be done by measuring the production of PGH2 or by using a coupled assay to detect a downstream prostaglandin.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
The available evidence strongly supports the classification of this compound as a selective inhibitor of mPGES-1. While direct enzymatic inhibition data for COX-2 is lacking, cellular assays consistently demonstrate that this compound effectively reduces mPGES-1-mediated PGE2 production without altering the expression of the upstream COX-2 enzyme. This specificity makes this compound a valuable research tool for studying the roles of mPGES-1 in various pathological conditions and a promising lead compound for the development of novel anti-inflammatory and anti-cancer therapies with a potentially improved safety profile over traditional NSAIDs.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
CAY10526: An In Vivo Efficacy Comparison with Traditional NSAIDs
In the landscape of anti-inflammatory drug development, the quest for potent and selective agents with improved safety profiles is paramount. CAY10526, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), represents a targeted approach to modulating the prostaglandin E2 (PGE2) pathway. This guide provides a comparative overview of the in vivo efficacy of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib, based on available preclinical data.
While direct head-to-head in vivo studies are limited, this comparison synthesizes findings from independent studies to offer insights for researchers, scientists, and drug development professionals. The data is presented to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs, such as indomethacin and celecoxib, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible during inflammation and is the primary target for anti-inflammatory NSAIDs. Celecoxib is a selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors like indomethacin.[1]
This compound, on the other hand, acts downstream of COX enzymes. It specifically inhibits mPGES-1, the terminal enzyme responsible for the synthesis of PGE2 from prostaglandin H2 (PGH2).[2][3] This targeted approach aims to reduce PGE2-mediated inflammation without affecting the production of other prostanoids that may have important physiological roles, potentially offering a better safety profile.[3][4]
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound, indomethacin, and celecoxib from various preclinical studies. It is important to note that the experimental models and conditions differ, precluding direct quantitative comparisons.
This compound: Efficacy in a Lung Metastasis Model
A study investigating the role of PTGES/PGE2 signaling in immunosuppression and lung metastasis utilized this compound in a Gprc5a-knockout mouse model.[5]
| Parameter | Vehicle Control | This compound (5 mg/kg, i.p.) |
| PGE2 in lung tissue (pg/mL) | ~1500 | ~500 |
| Metastatic nodules | High | Significantly reduced |
| Immune Cell Infiltration | ||
| Myeloid-derived suppressor cells (MDSCs) | High | Significantly suppressed |
| Natural Killer (NK) cells | Low | Significantly restored |
| CD8+ T cells | Low | Significantly restored |
| CD4+ T cells | Low | Significantly restored |
Experimental Protocol: Lung Metastasis Model [5]
-
Animal Model: Gprc5a-knockout mice.
-
Tumor Cell Line: Lewis lung carcinoma (LLC) cells (1601).
-
Procedure: Mice were intravenously injected with 1601 tumor cells. Seven days post-injection, mice were treated daily with intraperitoneal (i.p.) injections of this compound (5 mg/kg) or vehicle for 7 days.
-
Endpoint Analysis: Mice were sacrificed on day 21. Lung tissues were collected for measurement of PGE2 levels by ELISA, histological analysis of metastatic nodules, and flow cytometric analysis of immune cell populations.
Indomethacin: Analgesic and Anti-inflammatory Efficacy
Indomethacin is a potent, non-selective COX inhibitor widely used as a reference compound in preclinical pain and inflammation models.
Analgesic Efficacy in Acetic Acid-Induced Writhing Test [6][7]
| Treatment | Dose (mg/kg, i.p.) | % Inhibition of Writhing |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 51.23 |
Experimental Protocol: Acetic Acid-Induced Writhing Test [6][7]
-
Animal Model: Mice.
-
Procedure: Animals were pre-treated with indomethacin or vehicle via intraperitoneal (i.p.) injection. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid was injected i.p. to induce abdominal constrictions (writhing).
-
Endpoint Analysis: The number of writhes was counted for a specific duration (e.g., 20 minutes) following acetic acid injection. The percentage inhibition of writhing compared to the vehicle control group was calculated.
Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema [8]
| Treatment | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | Significant inhibition |
Experimental Protocol: Carrageenan-Induced Paw Edema [8]
-
Animal Model: Rats.
-
Procedure: A sub-plantar injection of 1% carrageenan solution was administered into the right hind paw of the rats to induce edema. The test compound (indomethacin) or vehicle was administered orally or intraperitoneally prior to carrageenan injection.
-
Endpoint Analysis: Paw volume was measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Celecoxib: Anti-inflammatory and Anti-tumor Efficacy
Celecoxib, a selective COX-2 inhibitor, has been evaluated in various in vivo models for its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema [9]
| Treatment | Dose (mg/kg, i.p.) | Paw Edema Reduction |
| Vehicle Control | - | - |
| Celecoxib | 1 | Statistically significant |
| Celecoxib | 10 | Statistically significant |
| Celecoxib | 30 | Statistically significant |
Experimental Protocol: Carrageenan-Induced Paw Edema [9]
-
Animal Model: Rats.
-
Procedure: Carrageenan was injected into the paw to induce inflammation. Rats were treated with various intraperitoneal (i.p.) doses of celecoxib.
-
Endpoint Analysis: Paw edema was measured, and levels of inflammatory markers such as COX-2, PGE2, and TNF-α were assessed in paw tissue and serum.
Anti-tumor Efficacy in a Human Colon Cancer Xenograft Model [10]
| Treatment | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| Celecoxib | 30 | Significant inhibition |
Experimental Protocol: Human Colon Cancer Xenograft Model [10]
-
Animal Model: Athymic nude mice.
-
Tumor Cell Line: Human colon cancer cells (e.g., HT-29 or HCT116).
-
Procedure: Tumor cells were implanted subcutaneously into the mice. Once tumors reached a palpable size, mice were treated with celecoxib administered orally (p.o.).
-
Endpoint Analysis: Tumor volume was measured regularly to assess the rate of tumor growth. At the end of the study, tumors could be excised for further analysis.
Summary and Conclusion
This guide provides a snapshot of the in vivo efficacy of this compound in comparison to the well-established NSAIDs, indomethacin and celecoxib. While the lack of direct comparative studies necessitates an indirect assessment, the available data highlights distinct profiles for each compound.
-
This compound demonstrates efficacy in an in vivo model of lung metastasis, primarily through the modulation of the immune response by reducing PGE2.[5] Its selective inhibition of mPGES-1 presents a promising therapeutic strategy for diseases where PGE2 plays a significant pathological role, potentially with an improved safety profile compared to traditional NSAIDs.[3][4]
-
Indomethacin is a potent, non-selective COX inhibitor with well-documented analgesic and anti-inflammatory effects in various preclinical models.[6][7][8] Its broad inhibition of prostaglandin synthesis contributes to its efficacy but also to its known side effects.
-
Celecoxib , as a selective COX-2 inhibitor, also shows significant anti-inflammatory and anti-tumor activity in vivo.[9][10] Its selectivity for COX-2 is intended to reduce certain side effects associated with non-selective COX inhibition.
For researchers and drug developers, the choice between these agents will depend on the specific therapeutic indication and the desired pharmacological profile. This compound's targeted approach on the terminal step of PGE2 synthesis offers a compelling rationale for further investigation, particularly in indications where selective PGE2 inhibition is desired without impacting other prostanoid pathways. Future head-to-head in vivo studies are warranted to provide a more definitive comparison of the efficacy and safety of this compound relative to traditional NSAIDs.
References
- 1. mdpi.com [mdpi.com]
- 2. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Shifting the Eicosanoid Landscape: A Comparative Analysis of CAY10526
For researchers, scientists, and drug development professionals, understanding the precise impact of metabolic inhibitors is paramount. This guide provides a detailed comparison of the eicosanoid profile changes following treatment with CAY10526, a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, against other common alternatives like cyclooxygenase-2 (COX-2) inhibitors.
This compound offers a targeted approach to modulating the inflammatory cascade by specifically inhibiting the terminal enzyme responsible for prostaglandin E2 (PGE2) synthesis. This contrasts with broader-acting non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which impact a wider range of prostanoids. This guide presents experimental data to illuminate these differences, details the methodologies for replication, and visualizes the underlying biochemical pathways.
Comparative Eicosanoid Profile Analysis
Treatment with this compound leads to a distinct shift in the eicosanoid profile, primarily characterized by a significant and selective reduction in PGE2 levels. This targeted inhibition results in the redirection of the precursor, prostaglandin H2 (PGH2), towards other prostaglandin synthases. In contrast, COX-2 inhibitors non-selectively block the production of all prostanoids downstream of COX-2.
| Eicosanoid | Effect of this compound (mPGES-1 Inhibition) | Effect of COX-2 Inhibitors (e.g., Celecoxib, NS-398) |
| Prostaglandin E2 (PGE2) | Significantly Decreased | Significantly Decreased |
| Prostaglandin D2 (PGD2) | No significant change or potential increase | Decreased |
| Prostaglandin F2α (PGF2α) | Increased [1] | Decreased[1] |
| Prostacyclin (PGI2) | No significant change | Decreased |
| Thromboxane A2 (TXA2) | Increased (measured as its stable metabolite TXB2)[1] | Decreased[1] |
| Leukotrienes (e.g., LTB4) | Potential for increase due to arachidonic acid shunting | Potential for increase due to arachidonic acid shunting[2] |
Table 1: Comparative Changes in Eicosanoid Profiles.
Experimental Protocols
Cell Culture and Treatment
Human A549 lung carcinoma cells are a suitable model for studying inflammation-induced eicosanoid production.
-
Cell Culture: A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Inflammation: To induce the expression of COX-2 and mPGES-1, cells are stimulated with interleukin-1β (IL-1β) at a concentration of 1 ng/mL for 24 hours.
-
Inhibitor Treatment: Cells are pre-treated with either this compound (typically in the range of 1-10 µM) or a COX-2 inhibitor (e.g., NS-398 at 10 µM) for 1 hour prior to and during IL-1β stimulation.
Eicosanoid Profiling by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.
-
Sample Preparation:
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
-
An internal standard mixture containing deuterated analogues of the eicosanoids of interest is added to each sample.
-
Solid-phase extraction (SPE) is performed to isolate and concentrate the eicosanoids. C18 SPE cartridges are commonly used for this purpose. The cartridges are conditioned with methanol and water, the sample is loaded, washed with a low percentage of organic solvent to remove impurities, and the eicosanoids are eluted with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is used to separate the different eicosanoids. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each eicosanoid and its corresponding internal standard are monitored.
-
Visualizing the Impact: Signaling and Metabolic Pathways
The following diagrams illustrate the mechanism of action of this compound and its effect on the eicosanoid cascade.
Figure 1: Points of intervention for this compound and COX-2 inhibitors in the arachidonic acid cascade.
Figure 2: this compound-mediated inhibition of PGE2 synthesis and its impact on downstream signaling pathways.[3]
Conclusion
This compound provides a targeted approach to reducing PGE2 levels, a key mediator of inflammation and cancer progression. Unlike COX-2 inhibitors, this compound selectively inhibits mPGES-1, leading to a redirection of the eicosanoid profile rather than a broad suppression of all prostanoids. This selectivity may offer a more favorable therapeutic window with potentially fewer side effects associated with the inhibition of other prostaglandins like PGI2. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the nuanced effects of mPGES-1 inhibition and its potential applications in drug development. Further research is warranted to fully elucidate the impact of this compound on the lipoxygenase pathway and the potential for arachidonic acid shunting.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the 5-lipoxygenase pathway attenuates atherogenesis consequent to COX-2 deletion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
Control Experiments for CAY10526 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments and alternative compounds for studies involving CAY10526, a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). The information presented here is intended to assist in the design of robust experiments and the objective interpretation of results.
Introduction to this compound
This compound is a potent and selective inhibitor of mPGES-1, an enzyme responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2).[1][2] Elevated PGE2 levels are associated with various pathological processes, including inflammation and cancer. This compound exerts its effects by downregulating the mPGES-1/PGE2 pathway, leading to the inhibition of cell proliferation and the induction of apoptosis in various cancer cell models.[3] Its mechanism of action involves the modulation of key signaling pathways, including JAK/STAT, PI3K/AKT, and TGF-β/Smad3.[3]
Essential Control Experiments
To ensure the specificity and validity of experimental findings with this compound, a comprehensive set of control experiments is crucial. These controls help to distinguish the on-target effects of this compound from off-target or non-specific cellular responses.
| Control Type | Purpose | Recommended Implementation |
| Negative Controls | ||
| Vehicle Control | To account for the effects of the solvent used to dissolve this compound. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the this compound-treated group. |
| Inactive Analog | To demonstrate that the observed effects are due to the specific chemical structure of this compound and not a general compound effect. | Use a structurally similar but biologically inactive analog of this compound, if available. |
| Genetic Knockdown/Knockout of mPGES-1 | To confirm that the effects of this compound are mediated through the inhibition of mPGES-1. | Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate mPGES-1 expression. The cellular phenotype should mimic the effects of this compound treatment.[4][5][6] |
| Positive Controls | ||
| Apoptosis Induction | To validate the functionality of the apoptosis detection assay. | Treat cells with a known apoptosis-inducing agent, such as etoposide.[7][8][9][10] |
| PGE2 Rescue | To confirm that the observed cellular effects are a direct consequence of reduced PGE2 levels. | Co-treat cells with this compound and exogenous PGE2. The addition of PGE2 should reverse the effects of this compound. |
Comparative Analysis of this compound and Alternative Compounds
A thorough understanding of how this compound compares to other inhibitors of the PGE2 pathway is essential for evaluating its therapeutic potential. This section provides a comparative overview of this compound with other selective mPGES-1 inhibitors and broader-acting COX-2 inhibitors.
Inhibitory Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its alternatives in various cancer cell lines.
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | mPGES-1 | Hut78 (T-cell lymphoma) | 27.64[3] |
| A375, SB2, WM793 (Melanoma) | < 5[4] | ||
| MF63 | mPGES-1 | Human mPGES-1 (enzyme assay) | 0.0013[11][12][13] |
| Pig mPGES-1 (enzyme assay) | 0.0009[12][14][15] | ||
| Compound III | mPGES-1 | Human mPGES-1 (enzyme assay) | 0.09[16][17] |
| Rat mPGES-1 (enzyme assay) | 0.9[16][18] | ||
| Celecoxib | COX-2 | Sf9 cells (expressing COX-2) | 0.04[19] |
| HNE1 (Nasopharyngeal carcinoma) | 32.86[19] | ||
| CNE1-LMP1 (Nasopharyngeal carcinoma) | 61.31[19] | ||
| T24 (Urothelial carcinoma) | 63.8[20] | ||
| 5637 (Urothelial carcinoma) | 60.3[20] | ||
| MCF-7 (Breast cancer) | IC50 reported, value varies[21] | ||
| MDA-MB-231 (Breast cancer) | IC50 reported, value varies[21] | ||
| NS-398 | COX-2 | Esophageal cancer cells (EC9706) | Dose-dependent inhibition (0.01-0.1 mM)[22] |
| Oral squamous carcinoma cells | Growth inhibition at ≥ 50 µM[6] | ||
| Hepatocellular carcinoma cells | Dose-dependent inhibition[9] |
Effect on PGE2 Production
A primary measure of the efficacy of these inhibitors is their ability to reduce PGE2 levels.
| Compound | Cell Line/Model | PGE2 Reduction |
| This compound | Hut78 cells | Dose-dependent decrease[3] |
| Melanoma cells (exposed to GSNO) | Suppressed PGE2 production[4] | |
| Gprc5a-ko mice | Significantly repressed[23] | |
| Celecoxib | MCF-7 cells | Dose-dependent decrease[24] |
| NSCLC cell line A549 | Abrogated IL-1β-induced production[25] | |
| NS-398 | T98G cells | Significant decrease[26] |
| Thyroid cancer cells | Blocked PGE2 production[27] | |
| Colon cancer cells (HT29, HCA7) | Significantly reduced[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.[2][13][15][24]
-
Treatment: Add 10 µL of the test compound (this compound or alternatives) at various concentrations to the wells. Include vehicle-treated wells as a negative control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[2][13][15][24]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[2][13][15][24]
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Cell Treatment: Treat cells with this compound, alternative compounds, or a positive control (e.g., etoposide) for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11][14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][11][14][16][17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14][17]
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][11][14]
Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[29]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.[12][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[28]
PGE2 Enzyme Immunoassay (EIA)
-
Sample Collection: Collect cell culture supernatants after treatment.
-
Assay Procedure: Perform the EIA according to the manufacturer's instructions for the specific kit being used. This typically involves a competitive immunoassay format.[3][18][20][23][30]
-
Standard Curve: Generate a standard curve using known concentrations of PGE2.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 or 450 nm).[18][23]
-
Quantification: Determine the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.[23]
Visualizing Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits mPGES-1, leading to reduced PGE2 and subsequent downstream effects.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for characterizing the effects of this compound.
Logical Relationship of Inhibitors in the PGE2 Pathway
Caption: this compound and COX-2 inhibitors target different enzymes in the PGE2 synthesis pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of NS-398 on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NS-398, a selective cyclooxygenase 2 inhibitor, inhibited cell growth and induced cell cycle arrest in human hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Failure of apoptosis and activation on NFkappaB by celecoxib and aspirin in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MF63 | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. abmole.com [abmole.com]
- 13. caymanchem.com [caymanchem.com]
- 14. apexbt.com [apexbt.com]
- 15. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. e-century.us [e-century.us]
- 18. caymanchem.com [caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E2 and down-regulating the Wnt pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. A role for COX2-derived PGE2 and PGE2-receptor subtypes in head and neck squamous carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Effect of COX-2 inhibitor NS-398 on expression of PGE2 receptor subtypes in M-1 mouse CCD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10526: A Comparative Guide to a Reference mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CAY10526 with other notable microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in inflammation, pain, and cancer studies, facilitating informed decisions on the selection of appropriate reference compounds for mPGES-1 inhibition.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1] Its upregulation is associated with various inflammatory conditions and cancers, making it a prime therapeutic target.[2] Selective inhibition of mPGES-1 is a promising strategy that circumvents the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes.[3] this compound is a specific inhibitor of mPGES-1, known to modulate PGE2 production without affecting COX-2 expression, and is frequently used as a reference compound in the field.[2][4][5]
Quantitative Comparison of mPGES-1 Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of this compound and other well-characterized mPGES-1 inhibitors. The data is compiled from various in vitro and cell-based assays, providing a clear comparison of their efficacy and selectivity.
Table 1: In Vitro mPGES-1 and COX Enzyme Inhibition
| Compound | Target | IC50 | Species | Assay Conditions |
| This compound | mPGES-1 | <5 µM | Human | Cell viability in melanoma cell lines [4] |
| mPGES-1 | 1.8 µM | Murine | PGE2 production in LPS-stimulated RAW 264.7 cells | |
| COX-2 | No effect | Not specified | Not specified[4] | |
| MF63 | mPGES-1 | 1.3 nM | Human | Recombinant enzyme assay[6] |
| mPGES-1 | 0.9 nM | Guinea Pig | Recombinant enzyme assay[6] | |
| mPGES-2 | >1000-fold selectivity | Human | Not specified[1] | |
| Thromboxane Synthase (TXS) | >1000-fold selectivity | Human | Not specified[1] | |
| NS-398 | COX-2 | 1.77 µM | Human | Recombinant enzyme[7] |
| COX-2 | 3.8 µM | Not specified | Not specified[8] | |
| COX-1 | 75 µM | Human | Recombinant enzyme[7] | |
| COX-1 | >100 µM | Not specified | Not specified[8] | |
| Licofelone | mPGES-1 | 6 µM | Human | Microsomes from IL-1β-treated A549 cells[9] |
| COX-1 | 0.8 µM | Not specified | Isolated enzyme[9] | |
| COX-1 | 1.65 µM | Human | Cell-free system[10] | |
| COX-2 | >30 µM | Not specified | Isolated enzyme[9] | |
| COX-2 | 1.36 µM | Human | Cell-free system[10] |
Table 2: Cell-Based Inhibition of PGE2 Production
| Compound | Cell Line | IC50 / EC50 | Stimulation |
| This compound | Hut78 T-cell lymphoma | 27.64 µM (IC50) | - [11] |
| Primary T-ALL cells | 16.7 µM (IC50) | - | |
| Melanoma cell lines | <5 µM (IC50) | -[4] | |
| RAW 264.7 macrophages | 1.8 µM (IC50) | LPS | |
| MF63 | A549 lung carcinoma | 0.42 µM (EC50) | IL-1β (in 50% FBS)[1] |
| Licofelone | A549 lung carcinoma | <1 µM (IC50) | A23187 + Arachidonic Acid[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro mPGES-1 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds on mPGES-1 in a cell-free system.
1. Preparation of Microsomes:
-
Culture cells known to express mPGES-1 (e.g., A549 cells) and stimulate with an inducing agent like Interleukin-1β (IL-1β) to enhance mPGES-1 expression.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Inhibition Assay:
-
Pre-incubate the microsomal preparation with various concentrations of the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction by adding a suitable stop solution (e.g., a solution containing a chelating agent like EDTA).
3. PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Cell-Based PGE2 Production Assay
This protocol describes a general method for assessing the ability of a compound to inhibit PGE2 production in intact cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages or A549 cells) in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration.
-
Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) or IL-1β to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.
-
Incubate the cells for a further period to allow for PGE2 synthesis and release into the culture medium.
2. Sample Collection:
-
Collect the cell culture supernatant for the quantification of extracellular PGE2.
3. PGE2 Quantification:
-
Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA or HTRF kit, following the manufacturer's instructions.
4. Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the stimulated vehicle-treated cells.
-
Determine the IC50 or EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the mPGES-1 signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitors discussed.
Caption: The mPGES-1 signaling pathway, illustrating the conversion of arachidonic acid to PGE2.
Caption: A typical experimental workflow for evaluating mPGES-1 inhibitors.
Caption: A logical comparison of the primary targets of this compound and alternative inhibitors.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microsomal PGE2 synthase-1 regulates melanoma cell survival and associates with melanoma disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
CAY10526: A Comparative Analysis in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, CAY10526, across various cancer models. The data presented herein is compiled from preclinical studies to offer an objective overview of its performance and mechanistic action, juxtaposed with alternative therapeutic strategies.
Performance of this compound Across Different Cancer Types
This compound has demonstrated significant anti-cancer activity in a range of cancer models, primarily through the targeted inhibition of the mPGES-1 enzyme, a key player in the production of prostaglandin E2 (PGE2). This targeted approach offers a distinct advantage over broader-acting anti-inflammatory agents.
| Cancer Model | Cell Line/Animal Model | Key Findings | IC50/Dosage |
| T-cell Lymphoma | Hut78 cells | Inhibited cell proliferation and induced apoptosis.[1][2] | 27.64 μM (IC50 at 24h)[3] |
| Lung Cancer | Gprc5a-ko mouse model with SJT-1601 cells | Suppressed lung metastasis by restoring T-cell immunity. No direct cytotoxicity was observed on tumor cells.[4][5] | 5 mg/kg (in vivo)[4][5] |
| Melanoma | Nude mice xenografts | Inhibited subcutaneous tumor growth.[4] | 50 mg/kg (in vivo)[4] |
| Bladder Cancer | Murine bone marrow cells co-cultured with MBT-2 tumor cells | Reduced PD-L1 expression in tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[6] | Not specified |
Comparative Analysis with Alternative Treatments
This compound's primary distinction lies in its specific inhibition of mPGES-1, downstream of cyclooxygenase-2 (COX-2) in the PGE2 synthesis pathway. This offers a more targeted approach compared to non-specific COX-2 inhibitors.
| Alternative | Mechanism of Action | Advantages of this compound | Supporting Data |
| COX-2 Inhibitors (e.g., Celecoxib) | Inhibit COX-2, leading to a broad reduction of PGH2-derived products (PGE2, PGD2, PGF2α, PGI2, TXA2).[4][7] | Specific inhibition of PGE2 production may result in fewer side effects.[4] | In a bladder cancer model, both this compound and the COX-2 inhibitor celecoxib demonstrated regulation of PD-L1 expression, highlighting the potential for more targeted intervention with this compound.[6] |
Experimental Protocols
Cell Viability Assay (T-cell Lymphoma)
-
Cell Line: Hut78 T-cell lymphoma cells.
-
Method: Cell Counting Kit-8 (CCK-8) was utilized to assess cell viability.
-
Procedure: Hut78 cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Subsequently, CCK-8 solution was added to each well, and the absorbance was measured to determine the half-maximal inhibitory concentration (IC50).[3]
In Vivo Lung Metastasis Model (Lung Cancer)
-
Animal Model: Gprc5a-knockout (Gprc5a-ko) mice.
-
Tumor Cells: SJT-1601 lung tumor cells were injected intravenously into the mice.
-
Treatment: this compound was administered daily via intraperitoneal injection at a dose of 5 mg/kg for 7 days, starting 7 days after tumor cell injection.
-
Analysis: The number of metastatic nodules in the lungs was quantified at the end of the study. Immune cell populations, including MDSCs, TAMs, NK cells, and T cells, were analyzed by flow cytometry.[4][5]
PD-L1 Expression in Co-culture Model (Bladder Cancer)
-
Cells: Murine bone marrow cells were co-cultured with MBT-2 bladder tumor cells.
-
Treatment: The co-culture was treated with this compound to inhibit mPGES-1.
-
Analysis: The expression of Programmed Death-Ligand 1 (PD-L1) on F4/80+ macrophages and Ly-6C+ myeloid-derived suppressor cells was measured by flow cytometry.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Caption: A generalized workflow for preclinical evaluation.
References
- 1. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - Li - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. PTGES/PGE2 signaling links immunosuppression and lung metastasis in Gprc5a-knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX2/mPGES1/PGE2 pathway regulates PD-L1 expression in tumor-associated macrophages and myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-2 and PGE2-dependent immunomodulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAY10526: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This document provides detailed procedural guidance for the proper disposal of CAY10526, a modulator of mPGES-1 expression, intended for researchers, scientists, and drug development professionals.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal procedures is therefore essential to mitigate potential environmental and health risks. The primary recommendation is to dispose of this compound and its container at an approved waste disposal plant.[1]
Hazard and Precautionary Data
A summary of the key hazard and precautionary information for this compound is provided in the table below. This data is crucial for understanding the risks associated with its handling and disposal.
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 938069-71-7 |
| Molecular Formula | C12H7BrO3S |
| Molecular Weight | 311.14 g/mol [1] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure should be carried out in accordance with all applicable local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Waste Collection:
-
Solid Waste: Collect un-used solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO, DMF, or Ethanol, in which this compound is soluble).[2][3] Collect the rinsate as hazardous liquid waste. The rinsed container should be disposed of as hazardous waste.
-
-
Waste Storage: Store the sealed hazardous waste container in a designated, cool, and well-ventilated secondary containment area away from direct sunlight and sources of ignition.[1]
-
Waste Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[1]
-
Spill Management: In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1] Avoid release to the environment and prevent entry into drains, water courses, or the soil.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow
References
Personal protective equipment for handling CAY10526
This guide provides crucial safety and logistical information for the handling and disposal of CAY10526, a selective mPGES-1 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 938069-71-7
-
Molecular Formula: C₁₂H₇BrO₃S
Hazard Identification and Precautionary Statements:
A Safety Data Sheet (SDS) for this compound classifies the compound with the following hazards:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
Precautionary statements include:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Cayman Chemical advises that this material should be considered hazardous until further information is available and users should not ingest, inhale, get it in eyes, on skin, or on clothing.[2][3][4][5]
Personal Protective Equipment (PPE)
Given the hazard classifications, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory to protect from splashes.[6] |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not generally required for handling the solid in small quantities. | If creating aerosols or handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Work should be performed in a well-ventilated area or a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing (Solid Form):
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and initial dilutions of the crystalline solid inside a chemical fume hood to avoid inhalation of any dust.
-
Use anti-static measures where appropriate.
2. Dissolution:
-
This compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2]
-
When preparing a stock solution, add the solvent slowly to the solid. The process should be carried out in a chemical fume hood.
-
For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[2]
3. Handling of Solutions:
-
Always handle solutions of this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Avoid direct contact with the solution. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.
-
Solvent Waste: Solutions of this compound in organic solvents should be disposed of in a designated solvent waste container. Due to its high toxicity to aquatic life, do not dispose of this compound down the drain.[1]
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

